Pim-1 kinase inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H15N3O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[4-[6-amino-5-ethynyl-4-(furan-2-yl)-2-pyridinyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H15N3O3/c1-2-17-20(22-8-5-13-31-22)14-21(27-23(17)26)15-9-11-16(12-10-15)28-24(29)18-6-3-4-7-19(18)25(28)30/h1,3-14H,(H2,26,27) |
InChI Key |
QSORYTOQPAORRD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=C(C=C1C2=CC=CO2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pim-1 Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pim-1 kinase, a serine/threonine kinase, is a well-documented proto-oncogene implicated in a variety of human cancers. Its role in promoting cell survival, proliferation, and inhibiting apoptosis makes it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of Pim-1 kinase inhibitor 2, also known as Compound 13, a potent and selective inhibitor of Pim-1 kinase. This document details its biochemical and cellular effects, including its direct inhibition of Pim-1 kinase activity and its downstream consequences on apoptotic pathways and the cell cycle. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to enable replication and further investigation.
Introduction to Pim-1 Kinase
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. These kinases are crucial regulators of signal transduction pathways that govern cell proliferation, survival, and differentiation.[1][2] Pim-1 is a constitutively active kinase, and its activity is primarily regulated at the level of transcription and protein stability. It is a downstream effector of the JAK/STAT pathway and is induced by a variety of cytokines and growth factors.[1]
Overexpression of Pim-1 is a common feature in many hematological malignancies and solid tumors, including prostate cancer, breast cancer, and leukemia.[2][3] Its oncogenic activity is mediated through the phosphorylation of a wide range of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitors p21Cip1/WAF1 and p27Kip1, and the transcription factor c-Myc.[3] By phosphorylating and inactivating these proteins, Pim-1 promotes cell survival and proliferation, contributing to tumorigenesis. The critical role of Pim-1 in cancer has spurred the development of small molecule inhibitors aimed at blocking its kinase activity.
This compound (Compound 13): An Overview
This compound (Compound 13) is a novel cyanopyridine-based small molecule designed as a potent and selective inhibitor of Pim-1 kinase.[1][2] Its chemical structure is characterized by a 6-(4-phthalimido)-3-cyanopyridine scaffold. This compound has demonstrated significant cytotoxic effects against various cancer cell lines and has been shown to induce apoptosis.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of Pim-1 kinase. This inhibition leads to a cascade of downstream cellular events, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.
Direct Inhibition of Pim-1 Kinase
This compound acts as a potent inhibitor of Pim-1 kinase. In a biochemical assay, Compound 13 demonstrated significant inhibition of Pim-1 kinase activity.[1][2] Molecular docking studies suggest that the inhibitor binds to the ATP-binding pocket of the Pim-1 kinase, preventing the binding of its natural substrate, ATP, and thus blocking its phosphotransferase activity.[2]
Induction of Apoptosis
A key consequence of Pim-1 inhibition by Compound 13 is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptotic regulatory proteins.
-
Activation of Caspase-3: Treatment of cancer cells with this compound leads to a significant increase in the activity of caspase-3, a critical executioner caspase in the apoptotic pathway.[1][2]
-
Modulation of the Bax/Bcl-2 Ratio: The inhibitor causes an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. The inhibition of Pim-1 kinase activity leads to the stabilization and activation of cell cycle inhibitors like p21 and p27, which can halt the cell cycle at the G1/S or G2/M checkpoints.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound (Compound 13) from the primary literature.[1][2]
| Cell Line | Cancer Type | IC50 (µM)[2] |
| PC3 | Prostate Carcinoma | 0.08 ± 0.01 |
| HepG2 | Hepatocellular Carcinoma | 0.15 ± 0.01 |
| MCF-7 | Breast Adenocarcinoma | 0.11 ± 0.01 |
| WI-38 (Normal) | Human Lung Fibroblast | > 145 |
Table 1: In Vitro Cytotoxicity of this compound (Compound 13)
| Assay | Result[2] |
| Pim-1 Kinase Inhibition (% at 10 µM) | 76.43% |
| Caspase-3 Activation (Fold Change) | Significant increase (up to 27-fold for Bax/Bcl-2 ratio) |
| Bax/Bcl-2 Ratio (Fold Change) | Increased up to 27-fold |
Table 2: Biochemical and Cellular Effects of this compound (Compound 13)
Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Pim-1 in promoting cell survival and proliferation and how its inhibition by this compound leads to apoptosis.
Caption: Pim-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Apoptosis Detection
The following diagram outlines a typical workflow for assessing apoptosis induction by this compound.
Caption: Experimental workflow for detecting apoptosis induced by this compound.
Detailed Experimental Protocols
In Vitro Pim-1 Kinase Inhibition Assay
Objective: To determine the inhibitory effect of Compound 13 on Pim-1 kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a synthetic peptide with the recognition sequence)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
This compound (Compound 13)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the recombinant Pim-1 kinase in kinase buffer.
-
Add 2 µL of a solution containing the Pim-1 substrate and ATP in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Compound 13 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, HepG2, MCF-7) and a normal cell line (e.g., WI-38)
-
Complete cell culture medium
-
This compound (Compound 13)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for each cell line.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Compound 13.
Materials:
-
Cancer cell lines
-
This compound (Compound 13)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis
Objective: To analyze the expression levels of apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
This compound (Compound 13)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Conclusion
This compound (Compound 13) is a promising anti-cancer agent that exerts its effect through the direct inhibition of Pim-1 kinase. This inhibition disrupts the pro-survival and pro-proliferative signaling mediated by Pim-1, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The data presented in this guide highlight its potency and selectivity, making it a valuable tool for further research and a potential lead compound for the development of novel cancer therapeutics. The detailed protocols provided herein should facilitate the continued investigation of this and other Pim-1 kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Pim-1 Kinase Inhibitor 2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, a critical oncogene, and the therapeutic potential of its inhibition in cancer. It delves into the intricate signaling pathways governed by Pim-1, the mechanism of its inhibitors, with a focus on Pim-1 kinase inhibitor 2, and the methodologies employed to evaluate their efficacy.
The Role of Pim-1 Kinase in Oncology
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that act as key regulators of tumorigenesis.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their regulation occurs primarily at the level of transcription, translation, and protein stability.[3][4]
Pim-1 is the most extensively studied isoform and is frequently overexpressed in a wide array of hematological malignancies (leukemias, lymphomas, myeloma) and solid tumors, including prostate, breast, colon, and pancreatic cancers.[1][3][5][6] Its elevated expression often correlates with advanced disease stages, therapeutic resistance, and poor patient prognosis.[1][5] The oncogenic activity of Pim-1 stems from its ability to phosphorylate a broad range of downstream substrates, thereby promoting cell survival, proliferation, metastasis, and resistance to apoptosis and chemotherapy.[2][5][7]
Pim-1 Signaling Pathways in Cancer
Pim-1 kinase functions as a central node in various cancer-promoting signaling cascades. Its expression is primarily induced by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is activated by cytokines and growth factors.[6][7] Once expressed, Pim-1 phosphorylates numerous downstream targets to drive malignant phenotypes.
Key Downstream Substrates and Their Functions:
-
Cell Cycle Progression: Pim-1 phosphorylates and inactivates cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1.[4][6][7] It also activates cell division cycle 25A (CDC25A), a phosphatase that promotes entry into mitosis.[4][6] This dual action accelerates the cell cycle.
-
Inhibition of Apoptosis: A critical function of Pim-1 is to suppress programmed cell death. It phosphorylates and inactivates the pro-apoptotic protein B-cell lymphoma-2 (Bcl-2)-associated agonist of cell death (BAD).[4][6][7] This phosphorylation prevents BAD from neutralizing anti-apoptotic Bcl-2 family proteins, thereby promoting cell survival. Pim-1 also inhibits apoptosis by phosphorylating and inactivating Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2]
-
Transcriptional Regulation: Pim-1 enhances the stability and transcriptional activity of the MYC oncogene, a master regulator of cell growth and proliferation, by phosphorylating it at specific serine residues.[2][4]
-
Drug Resistance: Pim-1 contributes to chemotherapy resistance by phosphorylating and regulating drug efflux pumps like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP).[7][8]
-
Metastasis and Angiogenesis: Pim-1 promotes cell migration and invasion by phosphorylating and destabilizing the metastasis suppressor N-Myc Downstream Regulated 1 (NDRG1).[1][5] It also upregulates the translation of c-MET, a receptor tyrosine kinase that induces epithelial-to-mesenchymal transition (EMT) and metastasis.[7]
This compound: A Therapeutic Agent
Given the central role of Pim-1 in driving malignancy, its inhibition has become a major focus of anticancer drug development.[3][7] A multitude of small-molecule inhibitors have been developed, many of which are ATP-competitive.
This compound , also identified as Compound 13 in specific literature, is a potent, cyanopyridine-based inhibitor of Pim-1 kinase.[9] Preclinical studies indicate that this compound effectively induces apoptosis in cancer cells, highlighting its potential as a research tool and a lead compound for cancer therapy.[9] While specific quantitative data for this particular inhibitor is limited in publicly available literature, its characterization follows a standard paradigm for kinase inhibitor development.
Quantitative Data for Representative Pim Kinase Inhibitors
To provide a comparative landscape of Pim kinase inhibition, the following table summarizes the inhibitory potency (IC₅₀ or Kᵢ values) of several well-characterized small-molecule inhibitors against the three PIM isoforms. Lower values indicate higher potency.
| Inhibitor | Type | Pim-1 | Pim-2 | Pim-3 | Reference(s) |
| PIM447 (LGH447) | Pan-Pim | Kᵢ: 6 pM | Kᵢ: 18 pM | Kᵢ: 9 pM | [10][11] |
| AZD1208 | Pan-Pim | IC₅₀: 0.4 nM | IC₅₀: 5 nM | IC₅₀: 1.9 nM | [11][12] |
| CX-6258 | Pan-Pim | IC₅₀: 5 nM | IC₅₀: 25 nM | IC₅₀: 16 nM | [11][12][13] |
| SGI-1776 | Pan-Pim | IC₅₀: 7 nM | IC₅₀: 363 nM | IC₅₀: 69 nM | [10][11] |
| TP-3654 | Pan-Pim | Kᵢ: 5 nM | Kᵢ: 239 nM | Kᵢ: 42 nM | [11][12] |
| SMI-4a | Pim-1 Selective | IC₅₀: 24 µM | IC₅₀: 100 µM | - | [10] |
| TCS PIM-1 1 | Pim-1 Selective | IC₅₀: 50 nM | IC₅₀: >20,000 nM | - | [10][11][12] |
| Hispidulin | Pim-1 Selective | IC₅₀: 2.71 µM | - | - | [10][11][13] |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.
Key Experimental Protocols for Inhibitor Characterization
The evaluation of a novel Pim-1 kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence Assay)
This protocol measures the direct inhibition of purified Pim-1 kinase activity. The assay quantifies the amount of ADP produced in the kinase reaction, which is converted into a luminescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[14]
-
Dilute purified recombinant Pim-1 enzyme, a suitable peptide substrate (e.g., PIMtide), and ATP to desired concentrations in Kinase Buffer.
-
Prepare a serial dilution of the Pim-1 inhibitor (e.g., this compound) in buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO vehicle control).
-
Add 2 µL of the Pim-1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[14]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Pim-1 Activity Assay (Western Blot for pBAD)
This protocol assesses the inhibitor's ability to block Pim-1 activity inside living cancer cells by measuring the phosphorylation of its direct substrate, BAD, at serine 112.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells known to express Pim-1 (e.g., PC-3 prostate cancer cells) in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Pim-1 inhibitor for a specified duration (e.g., 3-6 hours).[15] Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a denaturing buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[15]
-
-
Protein Quantification and Immunoblotting:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the samples by loading equal amounts of total protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated BAD (Ser112).
-
Subsequently, probe the same membrane with antibodies for total BAD and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
-
Detection and Analysis:
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Calculate the ratio of pBAD to total BAD or the loading control to determine the dose-dependent inhibition of Pim-1 activity.
-
Conclusion and Future Directions
Pim-1 kinase is a validated and high-priority target in cancer therapy. Its multifaceted role in promoting cell survival, proliferation, and drug resistance makes it a linchpin in the progression of many malignancies.[1][7] Small-molecule inhibitors, including compounds like this compound, represent a promising therapeutic strategy.
The development of potent and selective Pim inhibitors continues to advance, with several compounds such as AZD1208 and PIM447 having entered clinical trials.[1][3][6] Future research will focus on optimizing inhibitor selectivity to minimize off-target effects, exploring combination therapies to overcome resistance (e.g., with JAK or FLT3 inhibitors), and identifying predictive biomarkers to select patient populations most likely to benefit from Pim-1 targeted therapy.[1][3][7][16] The continued investigation of compounds like this compound is crucial for expanding the arsenal of targeted agents against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. adooq.com [adooq.com]
- 14. promega.com [promega.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Pim-1 Kinase Inhibition: A Core Strategy for Apoptosis Induction in Cancer Therapeutics
An In-depth Technical Guide on the Role of Pim-1 Kinase Inhibitors in Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which Pim-1 kinase inhibitors induce apoptosis, a critical process for the development of novel cancer therapies. Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3), are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and resistance to chemotherapy.[1][2] Inhibition of this kinase family has emerged as a promising strategy to trigger programmed cell death in cancer cells. This document will focus on the well-characterized pan-Pim kinase inhibitor, AZD1208, as a primary example, with supporting data from other notable inhibitors such as SGI-1776 and SMI-16a.
Data Presentation: Efficacy of Pim Kinase Inhibitors
The following tables summarize key quantitative data demonstrating the pro-apoptotic and anti-proliferative effects of various Pim kinase inhibitors across different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Pim Kinase Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Reference |
| AZD1208 | Pan-Pim (Pim-1, -2, -3) | Enzyme Assay | <5 | [3][4] |
| AZD1208 | Pan-Pim (Pim-1, -2, -3) | Cell-based Assay | <150 | [3][4] |
| SGI-1776 | Pan-Pim (Pim-1, -2, -3) | N/A | N/A | [5] |
| SMI-16a | Pim-1 | Enzyme Assay | 150 | [6][7] |
| SMI-16a | Pim-2 | Enzyme Assay | 20 | [6][7] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of AZD1208 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Pim-1 Expression | pSTAT5 Status | GI50 (µM) | Apoptosis Induction |
| EOL-1 | High | Positive | <1 | Yes |
| KG-1a | High | Positive | <1 | Yes |
| Kasumi-3 | High | Positive | <1 | Yes |
| MV4-11 | High | Positive | <1 | Yes |
| MOLM-16 | High | Positive | <1 | Yes |
Data compiled from Keeton et al. (2014).[3] GI50 represents the concentration for 50% of inhibition of cell proliferation.
Table 3: Effects of Pim Kinase Inhibitors on Apoptosis-Related Proteins
| Inhibitor | Cell Line | Effect | Target Protein | Reference |
| AZD1208 | MOLM-16 | ↑ | Cleaved Caspase 3 | [3][4] |
| AZD1208 | MOLM-16 | ↑ | p27 | [3][4] |
| AZD1208 | MOLM-16 | ↓ | p-BAD, p-4EBP1, p-p70S6K, p-S6 | [3][4] |
| SGI-1776 | CLL | ↓ | Mcl-1 (RNA and protein) | [5] |
| SGI-1776 | Prostate Cancer, Leukemia, etc. | ↓ | p-c-Myc, p-Histone H3, p-BAD | [1] |
| SMI-16a | Multiple Myeloma | ↑ | Cleaved Caspase 3 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the pro-apoptotic effects of Pim kinase inhibitors.
Apoptosis Assays
1. Annexin V and Propidium Iodide (PI) Staining: This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol Outline:
-
Treat cells with the Pim kinase inhibitor at various concentrations and time points.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[9]
-
2. Caspase Activity Assays: Caspases are a family of proteases that are critical mediators of apoptosis. Their activation is a hallmark of programmed cell death.
-
Principle: Caspase activity can be measured using specific substrates that are cleaved by active caspases to release a detectable signal (e.g., a fluorophore or a chromophore).
-
Protocol Outline (for Caspase-3/7):
-
Culture cells in a multi-well plate and treat with the Pim kinase inhibitor.
-
Add a luminogenic substrate for caspase-3 and -7 to each well.
-
Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[10]
-
Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is essential for examining the effects of Pim kinase inhibitors on the expression and phosphorylation status of proteins involved in the apoptosis pathway.
-
Protocol Outline:
-
Lyse inhibitor-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p-BAD, Mcl-1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[11]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Pim-1 kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: Pim-1 inhibitor-induced apoptosis signaling pathway.
Caption: Experimental workflow for evaluating Pim-1 kinase inhibitors.
Core Mechanism of Apoptosis Induction
Pim-1 kinase promotes cell survival through the phosphorylation of several key proteins involved in the apoptotic machinery. Inhibition of Pim-1, therefore, sensitizes cancer cells to apoptosis through multiple interconnected pathways.
Regulation of the Bcl-2 Family Proteins
A primary mechanism by which Pim-1 kinase inhibitors induce apoptosis is through the modulation of the Bcl-2 family of proteins.
-
Phosphorylation of BAD: Pim-1 phosphorylates the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[11][12] Phosphorylated BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[11] By inhibiting Pim-1, BAD remains unphosphorylated and can antagonize Bcl-2 and Bcl-xL, thereby promoting the release of pro-apoptotic factors from the mitochondria.[11]
-
Downregulation of Mcl-1: The anti-apoptotic protein Mcl-1 is another critical target. The Pim kinase inhibitor SGI-1776 has been shown to decrease Mcl-1 transcript and protein levels in chronic lymphocytic leukemia (CLL) cells.[5] This reduction in Mcl-1 further tips the balance towards apoptosis.
Inhibition of Protein Translation
Pim kinases are also implicated in the regulation of protein synthesis, a process essential for the survival of rapidly dividing cancer cells.
-
mTORC1/4E-BP1 Pathway: Pim kinase inhibitors, such as AZD1208, have been demonstrated to reduce the phosphorylation of 4E-BP1, a key downstream effector of the mTORC1 signaling pathway.[3][4][9] Dephosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation of key survival proteins, including c-Myc and Mcl-1.[13]
Cell Cycle Arrest
In addition to directly inducing apoptosis, Pim-1 kinase inhibitors can also cause cell cycle arrest, which can subsequently lead to programmed cell death.
-
Regulation of p27: AZD1208 treatment leads to an increase in the levels of the cell cycle inhibitor p27.[3][4] p27 is a negative regulator of cyclin-dependent kinases (CDKs), and its accumulation can lead to a G1 phase cell cycle arrest.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Validate User [ashpublications.org]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Cell Cycle Arrest by Pim-1 Kinase Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms and methodologies associated with cell cycle arrest induced by Pim-1 kinase inhibitors, with a focus on the representative inhibitor SMI-4a, referred to herein as Pim-1 Kinase Inhibitor 2. Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in the regulation of cell cycle progression and apoptosis.[1][2] Its inhibition is a key area of research in oncology.
Quantitative Data on Cell Cycle Arrest
Pim-1 kinase inhibitors induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent. For instance, treatment of chronic myeloid leukemia (CML) cell lines K562 and imatinib-resistant K562/G with the Pim-1 inhibitor SMI-4a has been shown to induce S-phase arrest.[3][4] In other cancer cell types, such as precursor T-cell lymphoblastic leukemia (pre-T-LBL), G1 arrest is observed.[5]
Below is a summary of the quantitative effects of SMI-4a on the cell cycle distribution in CML cells.
| Cell Line | Treatment (SMI-4a) | Incubation Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| K562 | 0 µM (Control) | 48 h | 42.77% | 51.66% | 5.57% |
| K562 | 80 µM | 48 h | Not specified | 62.57% | 0.43% |
| K562/G | 0 µM (Control) | 48 h | Not specified | Not specified | Not specified |
| K562/G | 40 µM | 48 h | Not specified | Increased | Decreased |
Data extracted from Feng et al., 2017.[3]
Signaling Pathways of Pim-1 in Cell Cycle Regulation
Pim-1 kinase promotes cell cycle progression through the phosphorylation of several key regulatory proteins. Inhibition of Pim-1 disrupts these signaling cascades, leading to cell cycle arrest. A primary mechanism involves the regulation of the cyclin-dependent kinase inhibitor p27Kip1.[6][7] Pim-1 phosphorylates p27Kip1, which leads to its nuclear export and subsequent proteasomal degradation.[6][7] By inhibiting Pim-1, p27Kip1 accumulates in the nucleus, where it binds to and inhibits cyclin E-CDK2 complexes, thereby blocking the G1/S transition.[6] Pim-1 has also been shown to influence the G2/M transition by phosphorylating and activating the phosphatase CDC25C.[6]
The following diagram illustrates the signaling pathway of Pim-1 in promoting cell cycle progression and how its inhibition leads to arrest.
Caption: Pim-1 signaling pathway in cell cycle regulation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plate
-
This compound (SMI-4a)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
For adherent cells, aspirate the medium. Add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the medium containing MTT.
-
Incubate the plate at 37°C for 4 hours or overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well plates
-
This compound (SMI-4a)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The data is then analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.
Materials:
-
This compound (SMI-4a)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27Kip1, anti-CDK2, anti-Cyclin E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as for the cell cycle analysis.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software, normalizing to a loading control like β-actin.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for investigating the effects of a Pim-1 kinase inhibitor on cell cycle arrest.
Caption: Experimental workflow for studying Pim-1 inhibitor-induced cell cycle arrest.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the biological activity of the compound 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine, a potent inhibitor of the proto-oncogene Pim-1 kinase. This guide consolidates available quantitative data, details relevant experimental methodologies, and illustrates the implicated signaling pathways. The information presented is intended to support further research and development efforts targeting Pim-1 kinase for therapeutic intervention.
Introduction
4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine, also known as PIM-1 Inhibitor 2, is a small molecule that has been identified as a potent inhibitor of Pim-1 kinase[1][2][3][4][5]. Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in the regulation of cell cycle progression, apoptosis, and cell proliferation. Its overexpression is associated with various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. This guide will delve into the specifics of the compound's biological activity, its mechanism of action, and the experimental basis for these findings.
Quantitative Biological Activity Data
The primary biological activity of 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine is the potent and specific inhibition of Pim-1 kinase. The key quantitative metric for its inhibitory potential is the inhibition constant (Ki).
| Compound Name | Target | Activity Type | Value | Reference |
| 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine | Pim-1 Kinase | Ki | 91 nM | [1][2][3] |
This low nanomolar inhibition constant signifies a high binding affinity of the compound for the Pim-1 kinase, suggesting its potential as a selective therapeutic agent.
Mechanism of Action and Signaling Pathway
4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine functions as an ATP-competitive inhibitor of Pim-1 kinase. It is believed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.
The Pim-1 kinase is a key component of the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cell proliferation and survival. The pathway is initiated by cytokine binding to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of target genes, including PIM1.
Pim-1 kinase then exerts its anti-apoptotic effects primarily through the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD on specific serine residues leads to its sequestration in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. By inhibiting Pim-1, 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine prevents the inactivation of BAD, thereby promoting apoptosis in cancer cells.
Caption: The Pim-1 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
The quantitative data for the inhibition of Pim-1 kinase by 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine was reported by Pierce et al. (2008). While the full, detailed experimental protocol from this specific publication is not publicly accessible, a representative protocol for a biochemical Pim-1 kinase inhibition assay is provided below, based on common methodologies.
Representative Pim-1 Kinase Inhibition Assay Protocol (Luminescence-based)
This protocol is designed to measure the activity of Pim-1 kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials and Reagents:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine (test inhibitor)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Also prepare a positive control inhibitor (e.g., staurosporine) and a DMSO-only vehicle control.
-
Reaction Setup:
-
Add 1 µL of the serially diluted test inhibitor, positive control, or DMSO vehicle to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the Pim-1 substrate at 2x the final desired concentration.
-
Add 2 µL of the recombinant Pim-1 kinase, diluted in kinase assay buffer, to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well.
-
-
Incubation: Incubate the reaction plate at room temperature (or 30°C) for a specified period, typically 60 minutes.
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ATP consumed and thus directly proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, if the ATP concentration and its Km are known.
-
Caption: A typical workflow for a Pim-1 kinase inhibition assay.
Conclusion
4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine is a potent inhibitor of Pim-1 kinase, a key regulator of cell survival and proliferation. Its ability to inhibit Pim-1 at a low nanomolar concentration underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The mechanism of action, involving the disruption of the Pim-1/BAD anti-apoptotic signaling pathway, provides a clear rationale for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for the further characterization of this and other Pim-1 inhibitors. Continued research into the structure-activity relationship and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic utility.
References
The Effect of Pim-1 Kinase Inhibitors on Proto-Oncogenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a serine/threonine kinase encoded by the PIM1 proto-oncogene, is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is implicated in a variety of hematological malignancies and solid tumors, often correlating with poor prognosis. Pim-1 exerts its oncogenic functions by phosphorylating a wide array of downstream targets, many of which are themselves key players in cancer development, including the proto-oncogenes c-Myc, STAT3, and components of the NF-κB signaling pathway. The intricate relationship between Pim-1 and these proto-oncogenes has made it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the effects of Pim-1 kinase inhibitors on key proto-oncogenes, with a focus on the underlying mechanisms, experimental validation, and relevant methodologies for research and development. While a specific compound universally designated "Pim-1 kinase inhibitor 2" is not prominently defined in the literature, this guide will focus on the effects of several well-characterized, potent, and selective Pim-1 inhibitors, such as AZD1208, SGI-1776, and CX-6258, which serve as representative examples of this class of therapeutic agents.
Data Presentation: Efficacy of Pim-1 Kinase Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of selected Pim-1 kinase inhibitors against Pim kinases and their downstream effects on proto-oncogene-related signaling pathways.
Table 1: Inhibitory Activity of Selected Pim-1 Kinase Inhibitors
| Inhibitor | Target | IC50 / Ki | Cell-Free/Cell-Based | Reference |
| AZD1208 | Pim-1 | IC50: 0.4 nM | Cell-free | [3] |
| Pim-2 | IC50: 5 nM | Cell-free | [3] | |
| Pim-3 | IC50: 1.9 nM | Cell-free | [3] | |
| SGI-1776 | Pim-1 | IC50: 7 nM | Cell-free | [4] |
| Pim-2 | IC50: 363 nM | Cell-free | ||
| Pim-3 | IC50: 69 nM | Cell-free | ||
| CX-6258 | Pim-1 | IC50: 5 nM | Cell-free | [5] |
| Pim-2 | IC50: 25 nM | Cell-free | [5] | |
| Pim-3 | IC50: 16 nM | Cell-free | [5] |
Table 2: Effect of Pim-1 Kinase Inhibitors on Proto-Oncogene Pathways
| Inhibitor | Cell Line | Target Proto-Oncogene/Pathway | Observed Effect | Quantitative Data | Reference |
| AZD1208 | MOLM-16 (AML) | c-Myc | Inhibition of MYC pathway | - | [6] |
| SGI-1776 | CLL cells | c-Myc | Reduction in phospho-c-Myc (Ser62) and total c-Myc protein | - | [7] |
| CX-6258 | H1975 & PC9 (NSCLC) | STAT3 | Decreased phosphorylation of STAT3 | - | [2] |
| PIM Inhibitors | DLBCL cells | c-Myc | Decreased MYC levels and expression of MYC-dependent genes | - | [8] |
| PIM Inhibitors | DU-145 (Prostate) | STAT3 | Reduction in pSTAT3(Tyr705) | - | [9] |
Signaling Pathways
The interplay between Pim-1 kinase and proto-oncogenes is complex, involving multiple signaling cascades. The following diagrams illustrate these key pathways.
Caption: Pim-1 and c-Myc synergistic signaling pathway.
Caption: Pim-1 regulation of STAT3 and NF-κB signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Pim-1 inhibitor effects on proto-oncogenes. The following are representative protocols for key experiments.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is designed to assess the levels of total and phosphorylated proteins such as Pim-1, c-Myc, and STAT3 in response to Pim-1 inhibitor treatment.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with the Pim-1 inhibitor at various concentrations and time points.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein extract by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
c. Immunoblotting:
-
Incubate the membrane with primary antibodies against Pim-1, c-Myc, phospho-c-Myc (Ser62), STAT3, phospho-STAT3 (Tyr705), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
Caption: Western Blot experimental workflow.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of proto-oncogenes such as MYC and PIM1 following treatment with a Pim-1 inhibitor.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with the Pim-1 inhibitor as described for Western blotting.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
b. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes (MYC, PIM1) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to ensure product specificity.
-
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Caption: qPCR experimental workflow.
In Vitro Kinase Assay
This protocol is to determine the direct inhibitory effect of a compound on Pim-1 kinase activity.
a. Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
In a 96-well plate, add the Pim-1 inhibitor at various concentrations.
-
Add recombinant human Pim-1 enzyme to each well.
-
Add a specific Pim-1 substrate (e.g., a peptide derived from a known Pim-1 substrate like BAD) and ATP to initiate the reaction.
b. Incubation and Detection:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[10]
-
Fluorescence-based assay: Using a phosphorylated substrate-specific antibody labeled with a fluorophore.
-
c. Data Analysis:
-
Plot the kinase activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
Pim-1 kinase inhibitors represent a promising class of anti-cancer agents due to their ability to modulate the activity of key proto-oncogenes. The synergistic relationship between Pim-1 and c-Myc, and the role of Pim-1 in activating STAT and NF-κB signaling pathways, underscore its importance as a therapeutic target. This guide provides a foundational understanding of the effects of Pim-1 inhibition on these critical oncogenic drivers, supported by quantitative data and detailed experimental protocols. Further research utilizing these methodologies will continue to elucidate the full potential of Pim-1 inhibitors in the treatment of various cancers.
References
- 1. Pim-1 kinase and p100 cooperate to enhance c-Myb activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer - Sun - Annals of Translational Medicine [atm.amegroups.org]
- 3. ashpublications.org [ashpublications.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Foundational Research on Pim-1 Kinase Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding Pim-1 Kinase Inhibitor 2, a novel compound identified as a potent anti-cancer agent. This document details the inhibitor's mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the assays used in its characterization.
Introduction: Pim-1 Kinase as a Therapeutic Target
Pim-1 kinase is a constitutively active serine/threonine kinase that plays a critical role in promoting cell survival, proliferation, and differentiation. It is a downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Overexpression of Pim-1 is frequently observed in a wide range of hematological malignancies and solid tumors, where it contributes to tumorigenesis by phosphorylating and regulating key proteins involved in cell cycle progression and apoptosis. This oncogenic role has established Pim-1 kinase as a high-value target for the development of novel cancer therapeutics.
This compound (also known as Compound 13) is a novel molecule featuring a cyanopyridine-based scaffold.[1] Foundational studies have identified it as a potent inhibitor of Pim-1 kinase, demonstrating significant cytotoxic effects against various cancer cell lines and the ability to induce programmed cell death (apoptosis).[1]
Mechanism of Action and Preclinical Findings
This compound exerts its anti-cancer effects primarily through the direct inhibition of Pim-1 kinase and the subsequent induction of apoptosis. Key findings from the foundational study by Farrag AM, et al. highlight its potential.[1]
The inhibitor was identified as one of the most promising compounds from a series of newly synthesized cyanopyridine derivatives.[1] Mechanistic studies revealed that its mode of action involves the induction of apoptosis, evidenced by the enhancement of caspase-3 activity and a significant increase in the pro-apoptotic to anti-apoptotic Bax/Bcl-2 ratio.[1] Molecular docking studies have further confirmed that the compound fits well within the active site of the Pim-1 kinase, consistent with its observed in vitro activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative results from the initial characterization of this compound (Compound 13) and related compounds.
| Parameter | Value | Reference Cell Line / Compound |
| Pim-1 Kinase Inhibition | IC50 = 0.84 µM | N/A |
| In Vitro Cytotoxicity | 1.5–3.3 times more potent than reference | 5-Fluorouracil (5-FU) |
| Selectivity Profile | IC50 > 145 µM | WI-38 (Normal Human Cells) |
| Apoptosis Induction | 27-fold increase in Bax/Bcl-2 ratio | Untreated Control |
| Table 1: In Vitro Activity of this compound (Compound 13).[1][2] |
| Cell Line | Cancer Type |
| PC3 | Prostate Carcinoma |
| HepG2 | Hepatocellular Carcinoma |
| MCF-7 | Breast Adenocarcinoma |
| Table 2: Cancer Cell Lines Used for Cytotoxicity Screening.[1] |
Visualizing Pathways and Workflows
Pim-1 Signaling Pathway and Apoptosis Induction
Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibition of Pim-1 by Inhibitor 2 prevents this phosphorylation, leading to the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of executioner caspases like Caspase-3.
Caption: Pim-1 signaling pathway and the mechanism of apoptosis induction by its inhibitor.
Experimental Characterization Workflow
The foundational research followed a logical progression from chemical synthesis to detailed biological characterization to identify and validate the lead compound.
Caption: Workflow for the discovery and characterization of this compound.
Detailed Experimental Protocols
The following are representative protocols for the key experiments involved in the characterization of this compound.
In Vitro Cytotoxicity (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
PIM-1 Kinase Inhibition Assay
This assay quantifies the ability of the compound to inhibit the enzymatic activity of Pim-1. A common method is a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), recombinant human Pim-1 enzyme, a suitable peptide substrate, and ATP.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations.
-
Kinase Reaction: Add 2 µL of Pim-1 enzyme and 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add 5 µL of a reagent like ADP-Glo™, which converts the ADP generated into a luminescent signal. Incubate for 40 minutes.
-
Signal Measurement: Add 10 µL of a kinase detection reagent and incubate for 30 minutes. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results against positive (no inhibitor) and negative (no enzyme) controls to calculate the percentage of inhibition and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1x10^6 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately.
-
Data Acquisition and Analysis: Use a flow cytometer to acquire data. Analyze the dot plots to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Cell Cycle Analysis by Flow Cytometry
This protocol measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with the IC50 concentration of the inhibitor for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use the fluorescence intensity of PI to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.
References
Unveiling the Anti-Proliferative Potential of Pim-1 Kinase Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anti-proliferative effects of Pim-1 kinase inhibitor 2, a potent small molecule antagonist of the Pim-1 serine/threonine kinase. Overexpression of Pim-1 is a known driver of tumorigenesis, promoting cell survival, proliferation, and therapeutic resistance across a spectrum of human cancers. This document provides a comprehensive overview of the inhibitor's mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction to Pim-1 Kinase and Its Role in Cancer
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are key regulators of signal transduction pathways that are crucial for cell cycle progression, survival, and metabolic adaptation. Upregulation of Pim-1 is frequently observed in various hematological and solid tumors, where it contributes to malignant phenotypes by phosphorylating a wide range of downstream substrates.[2]
Pim-1 is a critical downstream effector of the JAK/STAT signaling pathway, which is often aberrantly activated in cancer.[3] Its substrates include proteins that regulate apoptosis, such as the pro-apoptotic protein Bad, and cell cycle progression, like the cyclin-dependent kinase inhibitors p21 and p27.[3] By phosphorylating and inactivating these tumor-suppressive proteins, Pim-1 promotes cell survival and proliferation.[3] Furthermore, Pim-1 has been implicated in the development of resistance to various anti-cancer therapies.[2] This central role in tumor biology makes Pim-1 an attractive target for therapeutic intervention.
This compound (Compound 13/CX-6258)
This compound, also identified as Compound 13 and CX-6258, is a potent and selective pan-Pim kinase inhibitor.[4][5] It exhibits robust anti-proliferative activity against a variety of cancer cell lines.[5][6] This inhibitor demonstrates excellent biochemical potency and selectivity, making it a valuable tool for studying the biological functions of Pim kinases and a promising candidate for further preclinical and clinical development.[4][5][6]
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the catalytic activity of Pim-1 kinase.[7] This inhibition leads to a downstream cascade of events, including the reduced phosphorylation of key Pim-1 substrates.[6] Notably, treatment with this inhibitor has been shown to decrease the phosphorylation of the pro-apoptotic protein Bad at Ser112, a site specifically targeted by Pim-1.[6] This reduction in Bad phosphorylation promotes its pro-apoptotic function, leading to the induction of apoptosis in cancer cells.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Pim-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative activity of this compound (CX-6258) has been evaluated across a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound (CX-6258)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 13 | [6] |
| MOLM-13 | Acute Myeloid Leukemia | 25 | [6] |
| KG-1 | Acute Myeloid Leukemia | 48 | [6] |
| PC-3 | Prostate Cancer | 452 | [6] |
| DU-145 | Prostate Cancer | 625 | [6] |
| HCT-116 | Colorectal Carcinoma | 32,900 | [2] |
Table 2: Synergistic Anti-Proliferative Effects with Chemotherapeutics in PC-3 Cells
| Combination | IC50 of Inhibitor 2 (nM) | IC50 of Chemotherapeutic (nM) | Synergy | Reference |
| Inhibitor 2 + Doxorubicin | 452 (alone) | 114 (alone) | Synergistic | [6] |
| Inhibitor 2 + Paclitaxel | 452 (alone) | 2.5 (alone) | Synergistic | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-proliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Pim-1 Downstream Targets
This protocol is used to detect changes in the phosphorylation status of Pim-1 substrates.
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Pim-1 substrates (e.g., Bad, 4E-BP1) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the inhibitor on cell cycle distribution.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by the inhibitor.
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[14]
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16]
Conclusion
This compound (CX-6258) is a potent anti-proliferative agent with a clear mechanism of action involving the inhibition of the Pim-1 signaling pathway and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and other Pim-1 kinase inhibitors. The continued exploration of Pim-1 as a therapeutic target holds significant promise for the development of novel and effective cancer treatments.
References
- 1. auctoresonline.org [auctoresonline.org]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. origene.com [origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Role of Pim-1 Kinase Inhibitor 2 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that have emerged as significant therapeutic targets in a variety of hematological malignancies.[1][2][3] Overexpressed in numerous blood cancers, including leukemias and lymphomas, these kinases play a crucial role in regulating cell proliferation, survival, and apoptosis.[1][2][3] Pim-1 kinase, in particular, is a downstream effector of the JAK/STAT signaling pathway and contributes to oncogenesis by phosphorylating a range of substrates involved in cell cycle progression and the inhibition of apoptosis. The development of small molecule inhibitors targeting Pim kinases represents a promising avenue for novel anticancer therapies. This technical guide focuses on the preclinical data and methodologies associated with a specific pyridine-quinoline hybrid compound, Pim-1/2 kinase inhibitor 2 (also referred to as compound 5b), a competitive inhibitor of Pim-1 and Pim-2 kinases.
Pim-1/2 Kinase Inhibitor 2: Preclinical Data
Pim-1/2 kinase inhibitor 2 is a novel pyridine-quinoline hybrid compound that has demonstrated potent inhibitory activity against Pim-1 and Pim-2 kinases and cytotoxic effects against various cancer cell lines.[4][5][6][7]
Kinase Inhibitory Activity
Pim-1/2 kinase inhibitor 2 acts as a competitive inhibitor of both Pim-1 and Pim-2 kinases.[4][7] The half-maximal inhibitory concentrations (IC50) against these kinases are summarized in the table below.
| Target Kinase | IC50 (µM) |
| Pim-1 | 1.31 |
| Pim-2 | 0.67 |
| Table 1: In vitro inhibitory activity of Pim-1/2 kinase inhibitor 2 against Pim-1 and Pim-2 kinases.[4][7] |
In Vitro Cytotoxicity
The cytotoxic effects of Pim-1/2 kinase inhibitor 2 have been evaluated against a panel of human cancer cell lines, including the myeloid leukemia cell line NFS-60. The compound has shown potent anticancer activity against this hematological malignancy cell line, while exhibiting low cytotoxicity against a normal human lung fibroblast cell line (Wi-38), suggesting a degree of selectivity for cancer cells.[4][5][6]
| Cell Line | Cancer Type | IC50 (µM) |
| NFS-60 | Myeloid Leukemia | 2.10 |
| HepG-2 | Liver Cancer | 3.20 |
| PC-3 | Prostate Cancer | 4.50 |
| Caco-2 | Colon Cancer | 5.80 |
| Wi-38 | Normal Lung Fibroblast | >100 |
| Table 2: In vitro cytotoxic activity of Pim-1/2 kinase inhibitor 2 against various human cell lines.[4][8] |
While the primary research on this series of compounds demonstrated apoptosis induction and caspase 3/7 activation for other related molecules (6e, 13a, and 13c), specific data for Pim-1/2 kinase inhibitor 2 (compound 5b) on these apoptotic pathways was not detailed in the available literature.[4][6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of Pim-1/2 kinase inhibitor 2 and related compounds.
Pim Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[9][10][11][12][13]
Materials:
-
Pim-1 or Pim-2 kinase enzyme
-
Kinase substrate (e.g., S6Ktide)
-
ATP
-
Pim-1/2 kinase inhibitor 2
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Pim-1/2 kinase inhibitor 2 in 5% DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or 5% DMSO (vehicle control).
-
Add 2 µL of the Pim kinase enzyme solution.
-
Add 2 µL of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][5][14][15]
Materials:
-
NFS-60 myeloid leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Pim-1/2 kinase inhibitor 2
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed NFS-60 cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Pim-1/2 kinase inhibitor 2 in culture medium.
-
Add the desired concentrations of the inhibitor to the wells and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark, with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis and Caspase Activation Assays
While specific data for Pim-1/2 kinase inhibitor 2 is not available, the following are general protocols for assessing apoptosis and caspase activation, which were utilized for other compounds in the same study series.
Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye, and propidium iodide (PI) to identify necrotic cells.
Caspase 3/7 Activation Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, often using a luminogenic substrate that produces a detectable signal upon cleavage.
Signaling Pathways and Visualizations
Pim-1 kinase is a central node in signaling pathways that promote the survival and proliferation of hematological cancer cells. Its inhibition by compounds like Pim-1/2 kinase inhibitor 2 can disrupt these pro-tumorigenic signals.
Pim-1 Signaling Pathway in Hematological Malignancies
The following diagram illustrates the canonical Pim-1 signaling pathway, highlighting key upstream activators and downstream effectors.
Caption: Simplified Pim-1 signaling pathway in hematological malignancies.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical experimental workflow for the preclinical evaluation of a Pim kinase inhibitor.
Caption: General experimental workflow for preclinical evaluation of Pim kinase inhibitors.
Conclusion and Future Directions
Pim-1/2 kinase inhibitor 2 has demonstrated promising preclinical activity as a competitive inhibitor of Pim-1 and Pim-2 kinases with selective cytotoxicity against myeloid leukemia cells in vitro. Its pyridine-quinoline scaffold represents a valuable starting point for the development of novel therapeutics for hematological malignancies.
Further investigation is warranted to fully elucidate the therapeutic potential of this compound. This includes more extensive profiling against a broader panel of hematological malignancy cell lines, detailed analysis of its effects on apoptotic pathways, and, crucially, in vivo efficacy and pharmacokinetic studies in relevant animal models of leukemia and lymphoma. Such studies will be essential to determine if the promising in vitro activity of Pim-1/2 kinase inhibitor 2 translates into a viable therapeutic strategy for patients with Pim-driven blood cancers.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. PIM1 Kinase Enzyme System [promega.com]
- 12. PIM1 Kinase Enzyme System [promega.com]
- 13. Promega ADP-Glo Kinase Assay + PIM1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
In-Depth Technical Guide: Molecular Interactions of Pim-1 Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular interactions, quantitative inhibitory data, and experimental methodologies related to Pim-1 Kinase Inhibitor 2. This potent inhibitor is a significant tool in the study of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.
Quantitative Inhibitory Data
This compound, also known as 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine, demonstrates potent inhibition of the Pim-1 kinase.[1][2] The primary quantitative measure of its potency is the inhibition constant (Ki).
| Inhibitor Name | Target Kinase | Inhibition Constant (Ki) | CAS Number | Molecular Formula |
| This compound | Pim-1 | 91 nM | 477845-12-8 | C₁₇H₁₁ClN₄O |
Molecular Interactions and Binding Mode
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Pim-1 kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase's phosphorylating activity.[3] The inhibitor specifically targets the hinge region of the kinase's ATP-binding site.[2][3]
While a specific crystal structure of Pim-1 in complex with this exact inhibitor is not publicly available, extensive structural biology studies on Pim-1 with other inhibitors reveal key features of the ATP-binding pocket. The hinge region of Pim-1 is unique as it contains a proline residue (Pro123), which prevents the formation of the canonical hydrogen bonds that are common in many other kinases.[4] Consequently, inhibitors often rely on other types of interactions to achieve high affinity and specificity.
Based on docking studies and the known structure of the Pim-1 active site, the binding of this compound is likely stabilized by a combination of:
-
Hydrophobic Interactions: The aromatic rings of the inhibitor are expected to form hydrophobic interactions with nonpolar residues within the ATP-binding pocket.
-
Hydrogen Bonds: Although the canonical hinge interactions are disrupted by Pro123, the inhibitor can still form hydrogen bonds with other residues in the active site, such as the backbone of the hinge region or with key catalytic residues like Lys67.[4]
-
Van der Waals Forces: Close packing of the inhibitor within the binding pocket leads to favorable van der Waals interactions.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound involves various biochemical assays. Below are detailed methodologies for common kinase inhibition assays.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) is through an in vitro kinase assay. This can be performed using various detection methods, such as radioactivity, fluorescence, or luminescence.
Objective: To measure the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant Pim-1 kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP (adenosine triphosphate)
-
Substrate (e.g., a peptide with a known phosphorylation site for Pim-1, like a BAD-derived peptide)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding Assay reagents)
-
Microplates (e.g., 384-well plates)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the Pim-1 kinase and the inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will vary depending on the assay format:
-
ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then measured via a luciferase reaction.
-
LanthaScreen™ Assay: This is a binding assay where a fluorescently labeled tracer competes with the inhibitor for binding to the kinase. The signal is measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Data Analysis: Plot the measured kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.
Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for determining the inhibitory potential of a compound against a target kinase.
Caption: General Experimental Workflow for a Kinase Inhibition Assay.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay Protocol for Pim-1 Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro biochemical assay to determine the potency of Pim-1 kinase inhibitor 2. The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it a significant target in cancer research.[1][2] This application note includes a comprehensive experimental workflow, a summary of inhibitor activity, and a diagram of the Pim-1 signaling pathway to provide context for the inhibitor's mechanism of action.
Introduction to Pim-1 Kinase
Pim-1 is a proto-oncogene involved in the regulation of cell cycle progression and apoptosis.[1] Its expression is stimulated by various growth factors and is regulated by the JAK/STAT signaling pathway.[1][3] Overexpression of Pim-1 has been implicated in several human cancers, including prostate cancer and hematopoietic malignancies.[1] Pim kinases, including Pim-1, Pim-2, and Pim-3, are constitutively active and their activity is primarily regulated at the level of transcription, translation, and protein stability.[4][5] Pim-1 exerts its oncogenic effects by phosphorylating a variety of downstream substrates, such as the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[6][7]
Pim-1 Signaling Pathway
The Pim-1 kinase is a key downstream effector of the JAK/STAT pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 can phosphorylate a range of substrates that are involved in cell cycle control and apoptosis. The following diagram illustrates the central role of Pim-1 in cellular signaling.
Caption: Pim-1 signaling pathway and point of inhibition.
This compound
Pim-1/2 kinase inhibitor 2 (also referred to as compound 5b) is a competitive inhibitor of both Pim-1 and Pim-2 kinases.[3] It has demonstrated potent in vitro anti-cancer activity against various cancer cell lines.[3] Another compound referred to as this compound (Compound 13) has also been identified as a potent inhibitor of Pim-1 kinase that induces apoptosis.[8]
Quantitative Data Summary
The inhibitory activity of this compound and other selected Pim kinase inhibitors are summarized in the table below. This data is crucial for comparing the potency and selectivity of different compounds.
| Inhibitor Name | Target Kinase | IC50 Value | Reference |
| Pim-1/2 kinase inhibitor 2 (compound 5b) | Pim-1 | 1.31 µM | [3] |
| Pim-2 | 0.67 µM | [3] | |
| Quercetagetin | Pim-1 | 0.34 µM | [9] |
| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione (4a) | Pim-1 | 13 nM | [10] |
| Pim-2 | 2.3 µM | [10] | |
| SMI-4a | Pim-1 | 17 nM | [11][12] |
| Pim-2 | 100 nM | [4] | |
| AZD1208 | Pim-1 | 0.4 nM | [11][12] |
| Pim-2 | 5 nM | [11][12] | |
| Pim-3 | 1.9 nM | [11][12] | |
| SGI-1776 | Pim-1 | 7 nM | [11][12] |
Experimental Protocol: In Vitro Pim-1 Kinase Assay
This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 value of this compound.[1] The assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[1][13]
Materials and Reagents
-
Recombinant Human Pim-1 Kinase
-
Pim-1 Substrate (e.g., BAD peptide)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Pim-1 Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT[1]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well low volume plates
-
Luminometer
Experimental Workflow
The following diagram outlines the key steps in the in vitro kinase assay protocol.
Caption: Workflow for the Pim-1 in vitro kinase assay.
Detailed Procedure
-
Inhibitor Preparation : Prepare a serial dilution of this compound in 5% DMSO. The final concentration in the assay will be further diluted.
-
Reagent Preparation : Dilute the Pim-1 enzyme, substrate, and ATP to their desired working concentrations in the PIM1 Kinase Buffer.[1]
-
Assay Plate Setup :
-
Kinase Reaction Incubation : Incubate the plate at room temperature for 60 minutes.[1]
-
ADP Detection :
-
Luminescence Generation :
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[1]
Data Analysis
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be calculated from the dose-response curve. This is typically done by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
Application Notes and Protocols for Pim-1 Kinase Inhibitor 2 (AZD1208) in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim family of serine/threonine kinases, particularly Pim-1, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim-1 is a common feature in various hematological malignancies, including acute myeloid leukemia (AML), and is often associated with poor prognosis.[3][4] This makes Pim-1 a compelling therapeutic target for the development of novel anti-leukemic agents. AZD1208 is a potent and selective, orally available pan-Pim kinase inhibitor that has demonstrated efficacy in preclinical models of AML.[5][6] It inhibits all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) at low nanomolar concentrations.[5][6] These application notes provide detailed experimental protocols to evaluate the efficacy of Pim-1 kinase inhibitor 2 (using AZD1208 as a representative agent) in leukemia cell lines.
Mechanism of Action
Pim-1 kinase exerts its pro-survival and proliferative effects through the phosphorylation of a multitude of downstream substrates.[2] Inhibition of Pim-1 by AZD1208 disrupts these signaling cascades, leading to anti-leukemic effects. Key downstream targets affected by AZD1208 in leukemia cells include proteins involved in cell cycle progression, apoptosis, and protein synthesis.[5][7]
Data Presentation
The following table summarizes the expected quantitative outcomes from the described experimental protocols when treating sensitive leukemia cell lines (e.g., MOLM-16, MV4-11) with AZD1208.[5][7]
| Experiment | Parameter Measured | Leukemia Cell Line Example | Expected Outcome with AZD1208 Treatment | Typical Concentration Range of AZD1208 |
| Cell Viability Assay | IC50 (Inhibitory Concentration 50%) | MOLM-16, MV4-11 | Dose-dependent decrease in cell viability | 0.1 - 10 µM |
| Apoptosis Assay | Percentage of Apoptotic Cells (Annexin V positive) | MOLM-16 | Dose- and time-dependent increase in apoptosis | 1 - 5 µM |
| Cell Cycle Analysis | Percentage of cells in G1, S, and G2/M phases | MOLM-16 | G1 cell cycle arrest | 1 - 3 µM |
| Western Blot Analysis | Protein expression and phosphorylation levels | MOLM-16, MOLM-13 | Decreased phosphorylation of BAD, 4E-BP1, p70S6K, and S6. Increased levels of cleaved caspase-3 and p27.[5] | 1 - 3 µM |
Mandatory Visualizations
Pim-1 Signaling Pathway in Leukemia
Caption: Pim-1 signaling pathway in leukemia and the point of intervention by AZD1208.
Experimental Workflow for Evaluating Pim-1 Inhibitor 2
Caption: General experimental workflow for assessing the effects of a Pim-1 inhibitor.
Logical Relationship of Pim-1 Inhibitor 2 Effects
Caption: Logical flow of the cellular effects induced by a Pim-1 kinase inhibitor.
Experimental Protocols
Cell Culture
-
Cell Lines: Human AML cell lines such as MOLM-13 (FLT3-ITD mutated) and MOLM-16 (FLT3-wild type) are suitable models.[5][8]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well clear-bottom plates
-
Leukemia cells in suspension
-
AZD1208 (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[9]
-
Microplate reader
-
-
Procedure:
-
Seed leukemia cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.[4]
-
Prepare serial dilutions of AZD1208 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the desired concentrations of AZD1208 to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.[10]
-
Incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Materials:
-
6-well plates
-
Leukemia cells
-
AZD1208
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and treat with various concentrations of AZD1208 for 24-48 hours.[1]
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[13]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[14]
-
Materials:
-
6-well plates
-
Leukemia cells
-
AZD1208
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with AZD1208 as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[3]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[2]
-
Incubate for 30 minutes at room temperature in the dark.[2]
-
Analyze the samples by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify the expression and phosphorylation status of specific proteins.
-
Materials:
-
Leukemia cells treated with AZD1208
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-STAT5, anti-p-c-Myc, anti-Mcl-1, anti-p-4E-BP1, anti-p-p70S6K, anti-p-S6, anti-cleaved caspase-3, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)[15][16]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. bitesizebio.com [bitesizebio.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. haematologica.org [haematologica.org]
- 16. Superoxide-mediated phosphorylation and stabilization of Mcl-1 by AKT underlie venetoclax resistance in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pim-1 Kinase Inhibitor 2 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, particularly Pim-1, are crucial serine/threonine kinases implicated in the progression of various cancers, including prostate cancer, leukemia, and multiple myeloma.[1][2][3] Pim-1 is a key downstream effector of the JAK/STAT signaling pathway and plays a significant role in cell survival, proliferation, and resistance to apoptosis.[1][4] Its overexpression is often correlated with poor prognosis and resistance to conventional cancer therapies.[5][6] Pim-1 kinase inhibitor 2 is a potent and selective small-molecule inhibitor of Pim-1 kinase that has been shown to induce apoptosis in cancer cells.[7] These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the synergistic potential of this compound in combination with other anticancer agents.
Mechanism of Action and Rationale for Combination Therapy
Pim-1 kinase contributes to tumorigenesis by phosphorylating a wide range of downstream substrates that regulate critical cellular processes.[8][9] These include the phosphorylation of Bad to inhibit apoptosis, phosphorylation of p21 and p27 to promote cell cycle progression, and activation of pathways that lead to therapeutic resistance.[1] Pim-1 has been shown to mediate resistance to various therapies, including chemotherapy, radiotherapy, and targeted agents.[5][10]
The rationale for employing this compound in combination therapy is to overcome intrinsic and acquired resistance to other anticancer drugs and to achieve synergistic anti-tumor effects.[11] By inhibiting Pim-1, cancer cells can be re-sensitized to agents targeting parallel survival pathways such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][5] Preclinical studies with other Pim-1 inhibitors have demonstrated synergistic effects when combined with a variety of agents, including FLT3 inhibitors, AKT inhibitors, EGFR inhibitors, and conventional chemotherapeutics like docetaxel.[1][12][13]
Preclinical Evaluation of this compound in Combination Therapy
A systematic preclinical evaluation is essential to identify optimal combination partners and dosing schedules for this compound. The following sections outline key experiments and protocols.
Data Presentation: In Vitro Synergy
The synergistic effects of this compound with other anticancer agents can be quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
| Combination Partner | Cancer Cell Line | Endpoint | CI Value (at ED50) | Conclusion | Reference |
| AKT Inhibitor (e.g., GSK690693) | Prostate Cancer (PC-3) | Cell Viability | < 1.0 | Synergistic | [14] |
| FLT3 Inhibitor (e.g., Quizartinib) | AML (FLT3-ITD+) | Apoptosis | < 1.0 | Synergistic | [5] |
| EGFR Inhibitor (e.g., Osimertinib) | NSCLC (EGFR mutant) | Cell Proliferation | < 1.0 | Synergistic | [12] |
| Chemotherapy (e.g., Docetaxel) | Breast Cancer (MDA-MB-231) | Cell Viability | < 1.0 | Synergistic | [13] |
| BCL-2 Inhibitor (e.g., Venetoclax) | T-ALL | Apoptosis | < 1.0 | Synergistic | [15] |
Caption: Representative data summarizing the synergistic potential of a Pim-1 inhibitor in combination with various anticancer agents in different cancer cell lines.
Experimental Protocols
This protocol details the methodology for assessing the effect of this compound in combination with another agent on cancer cell viability and determining the nature of the interaction.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination drug
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the combination drug.
-
Treatment: Treat the cells with either single agents or combinations at various concentrations. Include a vehicle-treated control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Calculate the IC50 for each drug alone.
-
Use CompuSyn software to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combinations.
-
This protocol is for assessing the molecular effects of the combination therapy on key signaling pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-p-STAT3, anti-p-ERK, anti-c-Myc, anti-Cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
This protocol outlines an in vivo study to evaluate the efficacy of this compound in combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound formulation for in vivo use
-
Combination drug formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, combination therapy).
-
Treatment Administration: Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blot).
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizing Pathways and Workflows
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway and the point of intervention for this compound.
Experimental Workflow for Combination Synergy Screening
Caption: A streamlined workflow for the in vitro screening and validation of synergistic drug combinations.
Conclusion
This compound represents a promising therapeutic agent, particularly in the context of combination therapy.[7] By targeting a key node in cancer cell survival and resistance pathways, it has the potential to enhance the efficacy of a wide range of anticancer drugs.[5][11] The protocols and workflows provided in these application notes offer a robust framework for the preclinical evaluation of this compound in combination strategies, facilitating the identification of novel and effective treatments for various malignancies. A thorough investigation into the synergistic interactions and underlying mechanisms will be critical for the successful clinical translation of this compound-based combination therapies.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical evaluation of second generation PIM inhibitors for the treatment of T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer - Sun - Annals of Translational Medicine [atm.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Assessing Pim-1 Kinase Inhibitor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and differentiation.[1][2] Unlike many other kinases, Pim kinases are constitutively active, and their activity is primarily regulated by their expression levels, which are often induced by cytokine signaling through the JAK/STAT pathway.[3][4] Pim-1 is frequently overexpressed in a wide range of hematological malignancies and solid tumors, including prostate cancer and leukemia, making it a compelling therapeutic target.[1][2][5] Pim-1 kinase inhibitors are being developed to block its oncogenic signaling.
This document provides a detailed methodology for assessing the efficacy of a Pim-1 kinase inhibitor, such as Pim-1 kinase inhibitor 2, from initial in vitro enzymatic assays to cellular and in vivo models.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, activated by various cytokines and growth factors.[1][3] Once expressed, Pim-1 phosphorylates a wide array of downstream substrates involved in cell cycle progression and apoptosis. Key targets include the pro-apoptotic protein BAD (inactivating it to promote survival), cell cycle inhibitors like p21 and p27 (leading to their inactivation or degradation), and the transcription factor c-Myc.[3][6]
Experimental Workflow for Efficacy Assessment
The evaluation of a Pim-1 inhibitor follows a structured, multi-stage approach. It begins with biochemical assays to confirm direct enzyme inhibition and selectivity, progresses to cell-based assays to determine on-target effects and functional outcomes in a biological context, and culminates in in vivo studies to assess therapeutic efficacy in a whole-organism model.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the types of quantitative data generated from the protocols described below.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | Inhibitor IC₅₀ (nM) | Selectivity vs. Pim-1 |
|---|---|---|
| Pim-1 | 15 | 1x |
| Pim-2 | 150 | 10x |
| Pim-3 | 95 | 6.3x |
| Kinase X | >10,000 | >667x |
| Kinase Y | >10,000 | >667x |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Pim-1 Expression | Proliferation IC₅₀ (nM) | p-BAD Inhibition IC₅₀ (nM) |
|---|---|---|---|
| KMS-12-BM (Myeloma) | High | 56 | 16 |
| PC-3 (Prostate) | High | 16 | 17 |
| Daudi (Lymphoma) | Moderate | 10,000 | N/A |
| K562 (Leukemia) | High | 30,000 | N/A |
Table 3: In Vivo Efficacy in KMS-12-BM Xenograft Model
| Treatment Group | Dose (mg/kg, BID) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 1500 ± 210 | 0% |
| Pim-1 Inhibitor 2 | 25 | 825 ± 150 | 45% |
| Pim-1 Inhibitor 2 | 50 | 300 ± 95 | 80% |
Experimental Protocols
Protocol 1: In Vitro Pim-1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies Pim-1 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8]
A. Materials and Reagents:
-
Recombinant active human Pim-1 kinase[9]
-
Pim-1 substrate peptide (e.g., a peptide derived from BAD)[10]
-
Pim-1 Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[8]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
384-well white assay plates
B. Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[8]
-
Add 2 µL of Pim-1 enzyme solution (e.g., 10 ng per well) to each well.
-
Prepare a substrate/ATP mix in Kinase Buffer (e.g., final concentration of 25 µM ATP and 0.2 µg/µL substrate).
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[8]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence using a plate reader.
C. Data Analysis:
-
Normalize the data with vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).[10]
Protocol 2: Cellular Target Engagement Assay (p-BAD ELISA)
This assay measures the ability of the inhibitor to block Pim-1 activity inside cancer cells by quantifying the phosphorylation of its direct substrate, BAD, at Serine 112.[11][12]
A. Materials and Reagents:
-
Pim-1 expressing cancer cell line (e.g., KMS-12-BM, RWPE2)[10][12]
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Phospho-BAD (Ser112) and Total BAD ELISA kit
-
BCA Protein Assay Kit
B. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 3-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Determine the total protein concentration of each lysate using the BCA assay.
-
Perform the p-BAD (Ser112) ELISA according to the manufacturer's instructions, normalizing the sample input by total protein concentration.
-
Run a parallel ELISA for total BAD to ensure that changes in the phospho-signal are not due to changes in total protein levels.[6]
C. Data Analysis:
-
Calculate the ratio of p-BAD to total BAD for each treatment condition.
-
Normalize the p-BAD/total BAD ratio to the vehicle-treated control.
-
Plot the percent inhibition of BAD phosphorylation versus the log concentration of the inhibitor and calculate the IC₅₀ value.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay assesses the functional consequence of Pim-1 inhibition by measuring the inhibitor's effect on cell viability and proliferation.[13]
A. Materials and Reagents:
-
Cancer cell lines (e.g., Daudi, Raji, K562)[13]
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
B. Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).[13]
-
Incubate the plates for 48-72 hours in a cell culture incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence with a plate reader.
C. Data Analysis:
-
Normalize the data to vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log concentration of the inhibitor.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.[13]
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines the assessment of an inhibitor's anti-tumor efficacy in a mouse model bearing human tumor xenografts.[12][14]
A. Materials and Reagents:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line for implantation (e.g., KMS-12-BM, RPMI-8226)[12][14]
-
Matrigel (optional, for enhancing tumor take)
-
This compound formulated for oral or IP administration
-
Vehicle control formulation
-
Calipers for tumor measurement
B. Procedure:
-
Subcutaneously inject cancer cells (e.g., 5-10 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Monitor mice for tumor growth. When tumors reach a mean volume of 150-250 mm³, randomize the animals into treatment groups (e.g., vehicle, inhibitor at low dose, inhibitor at high dose).[14]
-
Administer the inhibitor or vehicle according to the planned schedule (e.g., once daily [QD] or twice daily [BID] by oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
For Pharmacodynamics (PD): At the end of the study (or at specific time points post-dose), tumors can be harvested, snap-frozen, and processed to measure p-BAD levels as described in Protocol 2 to confirm in vivo target inhibition.[12]
C. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Use statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.[14]
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. shop.reactionbiology.com [shop.reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Pim-1 Kinase Inhibitor Treatment in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Pim-1 kinase inhibitors in preclinical animal models of cancer. It summarizes quantitative data from various studies, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly conserved serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell proliferation, survival, and metabolism.[1][2][3] Overexpression of Pim kinases is frequently observed in a wide range of hematological and solid tumors, including prostate cancer, breast cancer, and acute myeloid leukemia (AML), often correlating with poor prognosis and therapeutic resistance.[3][4][5][6] This makes the Pim kinases attractive therapeutic targets. Pim kinases phosphorylate a variety of downstream substrates involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD), thereby promoting tumorigenesis.[1]
This application note focuses on the use of Pim kinase inhibitors, with a specific mention of Pim-1/2 kinase inhibitor 2 where data is available, and other well-characterized pan-Pim inhibitors like AZD1208 and SGI-1776, in animal models of cancer. The goal is to provide researchers with the necessary data and protocols to design and execute their own preclinical studies.
Data Presentation: Efficacy of Pim Kinase Inhibitors
The following tables summarize the in vitro and in vivo activity of various Pim kinase inhibitors across different cancer types.
Table 1: In Vitro Potency of Pim Kinase Inhibitors
| Inhibitor | Target | IC50 | Cell Line | Cancer Type | Reference |
| Pim-1/2 kinase inhibitor 2 | Pim-1 | 1.31 µM | - | - | [7] |
| Pim-2 | 0.67 µM | - | - | [7] | |
| - | Potent Activity | NFS-60 | Myeloid Leukemia | [7] | |
| - | Potent Activity | HepG-2 | Liver Cancer | [7] | |
| - | Potent Activity | PC-3 | Prostate Cancer | [7] | |
| - | Potent Activity | Caco-2 | Colon Cancer | [7] | |
| Compound 10f | Pim-1 | 17 nM | - | - | [8] |
| Cell Viability | 16 nM | PC-3 | Prostate Cancer | [8][9] | |
| Cell Viability | 0.13 µM | HepG2 | Liver Cancer | [8][9] | |
| Cell Viability | 5.37 µM | MCF-7 | Breast Cancer | [8] | |
| AZD1208 | Pim-1 | 0.4 nM | - | - | [2] |
| Pim-2 | 5.0 nM | - | - | [2] | |
| Pim-3 | 1.9 nM | - | - | [2] | |
| Compound I | Pim-1 | 0.4 nM | - | - | [4] |
| Pim-2 | 0.7 nM | - | - | [4] | |
| p-BAD Inhibition | 56 nM | KMS-12-BM | Multiple Myeloma | [4] | |
| Compound II | Pim-1 | 0.1 nM | - | - | [4] |
| Pim-2 | 0.1 nM | - | - | [4] | |
| p-BAD Inhibition | 16 nM | KMS-12-BM | Multiple Myeloma | [4] | |
| SMI-4a | Cell Viability | Lower IC50 | SkBr3, BT474 (HER2+) | Breast Cancer | [10] |
| SGI-1776 | Cell Viability | Lower IC50 | SkBr3, BT474 (HER2+) | Breast Cancer | [10] |
Table 2: In Vivo Efficacy of Pim Kinase Inhibitors in Solid Tumor Animal Models
| Inhibitor | Cancer Type | Animal Model | Treatment | Key Results | Reference |
| Compound 10f | Prostate | PC-3 Xenograft | 4.2 mg/kg, i.p. | 64.2% tumor inhibition; tumor mass reduced to 89.4 mg from 200 mg.[8][9] | [8][9] |
| AZD1208 | Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Not specified | Substantial impairment of tumor growth.[11] | [11] |
| AZD1208 | Triple-Negative Breast Cancer | SUM149 Xenograft | Not specified | Substantial impairment of tumor growth.[11] | [11] |
| AZD1208 | Prostate | Xenograft Model | Not specified | Increased apoptosis specifically in hypoxic tumor regions.[12] | [12] |
| PIM447 (Pan-Pim Inhibitor) | Prostate | Syngeneic (MyC-Cap) | Not specified | Combination with Anti-PD-L1 synergistically decreased tumor growth. | [13][14] |
| PIM1/2 Deletion | Triple-Negative Breast Cancer | MMTV-PyMT Transgenic | Genetic knockout | Significant inhibition of tumor growth and reduction in lung metastasis.[15] | [15] |
Table 3: In Vivo Efficacy of Pim Kinase Inhibitors in Hematological Malignancy Animal Models
| Inhibitor | Cancer Type | Animal Model | Treatment | Key Results | Reference |
| Compound I | Multiple Myeloma | KMS-12-BM Xenograft | 50 mg/kg BID | 23% tumor regression.[4] | [4] |
| 100 mg/kg QD | Tumor stasis.[4] | [4] | |||
| Compound II | Multiple Myeloma | KMS-12-BM Xenograft | 100 mg/kg QD | 33% tumor regression.[4] | [4] |
| 50 mg/kg QD | Tumor stasis.[4] | [4] | |||
| Compound II | Multiple Myeloma | RPMI-8226 Xenograft | Not specified | Enhanced tumor growth inhibition in combination with Dexamethasone.[4] | [4] |
| SEL24-B58 | Lymphoblastic Leukemia | Xenograft Model | 150 mg/kg | Complete arrest of tumor growth after 17 days.[2] | [2] |
| TP-3654 | Myelofibrosis | Jak2V617F Mouse Model | Not specified | Significantly reduced leukocytosis, splenomegaly, and attenuated bone marrow fibrosis.[16][17] | [16][17] |
| TP-3654 + Ruxolitinib | Myelofibrosis | Jak2V617F Mouse Model | Not specified | Greater reduction of spleen size and abrogation of bone marrow fibrosis.[16][17] | [16][17] |
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the Pim-1 signaling pathway, a typical experimental workflow for in vivo studies, and the inhibitor's mechanism of action.
Caption: The Pim-1 signaling pathway is activated by cytokines and growth factors.
Caption: Standard workflow for a preclinical xenograft model efficacy study.
Caption: Mechanism of action for Pim-1 kinase inhibitors leading to anti-tumor effects.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating Pim kinase inhibitors. Researchers should adapt these protocols based on their specific cell lines, animal models, and reagents.
Protocol 1: In Vivo Human Tumor Xenograft Study
This protocol describes a typical efficacy study using a subcutaneous xenograft model in immunocompromised mice.
1. Materials:
-
Cancer cell line (e.g., PC-3 for prostate, KMS-12-BM for multiple myeloma).
-
Cell culture medium and supplements.
-
6-8 week old male athymic nude mice (or other appropriate strain).
-
Matrigel (optional, for enhancing tumor take-rate).
-
Pim kinase inhibitor (e.g., Pim-1/2 kinase inhibitor 2, AZD1208).
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80 in saline).
-
Sterile syringes and needles.
-
Digital calipers.
-
Anesthesia (e.g., isoflurane).
2. Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 million cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice daily for health. Once tumors are palpable, measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When average tumor volumes reach 100-200 mm³, randomly assign mice to treatment groups (e.g., Vehicle control, Inhibitor low dose, Inhibitor high dose), with 8-10 mice per group.
-
Inhibitor Preparation and Administration: Prepare the Pim kinase inhibitor in the appropriate vehicle. Administer the drug and vehicle according to the planned schedule (e.g., daily oral gavage, twice-daily intraperitoneal injection). Doses from literature range from 4.2 mg/kg to 100 mg/kg.[4][9]
-
Efficacy Monitoring: Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days).
-
Tissue Collection: At the endpoint, euthanize mice via an approved method. Excise tumors, weigh them, and collect portions for pharmacodynamic and histological analysis (snap-freeze in liquid nitrogen for Western blot or fix in formalin for IHC).
Protocol 2: Western Blot for Phospho-BAD (Pharmacodynamic Marker)
This protocol is used to confirm target engagement by measuring the phosphorylation of BAD, a direct downstream substrate of Pim kinases.
1. Materials:
-
Tumor tissue lysates from xenograft study.
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
2. Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold lysis buffer. Centrifuge at high speed to pellet debris and collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-40 µg per lane) and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against p-BAD, diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total BAD and a loading control like β-actin. A significant decrease in the p-BAD/total BAD ratio in inhibitor-treated samples indicates target engagement.[4]
Protocol 3: Immunohistochemistry (IHC) for Proliferation and Apoptosis
IHC is used to assess the effect of the inhibitor on cell proliferation (Ki67) and apoptosis (cleaved caspase-3) within the tumor tissue.
1. Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm).
-
Citrate buffer (for antigen retrieval).
-
Hydrogen peroxide (for quenching endogenous peroxidases).
-
Blocking serum.
-
Primary antibodies: Rabbit anti-Ki67, Rabbit anti-cleaved caspase-3.
-
Biotinylated secondary antibody and ABC reagent kit.
-
DAB substrate kit.
-
Hematoxylin counterstain.
2. Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in citrate buffer.
-
Peroxidase Block: Incubate sections with hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply a blocking serum to reduce non-specific background staining.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (anti-Ki67 or anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by the ABC reagent. Visualize the staining using DAB substrate, which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with mounting medium.
-
Analysis: Capture images using a light microscope. Quantify the percentage of positive cells (brown-stained) in multiple high-power fields for each tumor section. A decrease in Ki67 staining and an increase in cleaved caspase-3 staining indicate anti-tumor efficacy.[13]
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 10. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 11. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carislifesciences.com [carislifesciences.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pim-1 Kinase Inhibitor 2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a member of the proto-oncogene serine/threonine kinase family, is a key regulator of cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is implicated in various hematologic malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer, making it a compelling target for cancer therapy.[2][3] High-throughput screening (HTS) of small molecule libraries is a critical step in the identification of novel Pim-1 kinase inhibitors. This document provides detailed application notes and protocols for the use of Pim-1 kinase inhibitor 2 in HTS campaigns.
This compound (CAS 477845-12-8) is a potent and ATP-competitive inhibitor of Pim-1 kinase with a reported Ki of 91 nM.[][5][6] Its mechanism of action involves targeting the ATP-binding hinge region of the kinase.[][5][6] These characteristics make it a valuable tool compound for assay development, validation, and as a reference inhibitor in HTS campaigns aimed at discovering novel Pim-1 inhibitors.
Pim-1 Signaling Pathway
Pim-1 kinase activity is primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[7] Once expressed, Pim-1 is constitutively active and phosphorylates a range of downstream substrates involved in cell cycle control and apoptosis.[7] A key substrate is the pro-apoptotic protein BAD; phosphorylation of BAD by Pim-1 on serine 112 (Ser112) promotes its inactivation and subsequent cell survival.[1][8][9][10]
Figure 1: Simplified Pim-1 Signaling Pathway and Point of Intervention for this compound.
Data Presentation: Potency of Pim-1 Kinase Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected Pim-1 inhibitors. This data is essential for comparing the relative activity of hit compounds identified in an HTS campaign.
| Compound Name | Target(s) | Potency (IC50/Ki) | Assay Type | Reference |
| This compound | Pim-1 | 91 nM (Ki) | Biochemical | [][5][6] |
| Staurosporine | Pan-kinase | 16.7 nM (IC50) | Biochemical | [11] |
| SKI-O-068 | Pim-1, Syk, Pyk2 | 123 nM (IC50) | Biochemical | [7] |
| Compound 10f | Pim-1 | 17 nM (IC50) | Biochemical | [11] |
High-Throughput Screening Workflow
A typical HTS workflow for the identification of novel Pim-1 kinase inhibitors involves several stages, from assay development and validation to primary and secondary screening, and finally hit confirmation and characterization.
Figure 2: A Generalized Workflow for a High-Throughput Screening Campaign to Identify Pim-1 Kinase Inhibitors.
Experimental Protocols
Biochemical HTS Assay for Pim-1 Kinase Activity (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format and is suitable for automated HTS. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[12]
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a peptide derived from BAD)
-
ATP
-
This compound (for positive control)
-
DMSO (for negative control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume white plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, dispense 1 µL of test compounds, this compound (positive control), or DMSO (negative control) into the wells of a 384-well plate.
-
-
Enzyme and Substrate/ATP Addition:
-
Prepare a 2X enzyme solution of Pim-1 kinase in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[12]
-
Prepare a 2X substrate/ATP solution in the same kinase reaction buffer. The final concentrations should be optimized, but a starting point is 0.2 µg/µL substrate and 50 µM ATP.[12]
-
Add 2 µL of the 2X enzyme solution to each well.
-
Add 2 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
HTS Assay Validation:
A critical parameter for validating the quality of an HTS assay is the Z' factor. It is a statistical measure of the separation between the positive and negative controls.
-
Z' Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
-
-
Acceptance Criteria:
-
Z' ≥ 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require further optimization.
-
Z' ≤ 0: Unacceptable assay for HTS.
-
Cell-Based Assay for Pim-1 Kinase Activity
This protocol describes a method to assess the inhibitory activity of compounds on Pim-1 kinase in a cellular context by measuring the phosphorylation of its substrate, BAD.[10][13]
Materials:
-
A human cell line that overexpresses Pim-1 (e.g., K562 or a transfected cell line like HEK293T).[10][13]
-
Cell culture medium and supplements.
-
This compound.
-
DMSO.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-BAD (Ser112) and anti-total-BAD.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., ECL for western blotting or a suitable substrate for ELISA).
-
96-well cell culture plates.
-
Western blot or ELISA equipment.
Protocol:
-
Cell Seeding:
-
Seed the Pim-1 overexpressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds or this compound for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phospho-BAD (ELISA format):
-
Coat an ELISA plate with an anti-total-BAD antibody.
-
Add the cell lysates to the wells and incubate to capture the BAD protein.
-
Wash the wells and add the anti-phospho-BAD (Ser112) primary antibody.
-
Incubate and wash, then add the HRP-conjugated secondary antibody.
-
Incubate and wash, then add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-BAD signal to the total BAD levels (if a separate well is used for total BAD measurement).
-
Calculate the percent inhibition of BAD phosphorylation for each compound concentration relative to the DMSO control.
-
Determine the IC50 values for the active compounds.
-
Conclusion
This compound serves as a valuable tool for the development and execution of high-throughput screening campaigns to identify novel inhibitors of Pim-1 kinase. The provided protocols for both biochemical and cell-based assays offer robust methods for screening compound libraries and characterizing the activity of potential hits. Careful assay validation, including the determination of a suitable Z' factor, is crucial for the success of any HTS campaign. The information and protocols outlined in this document are intended to provide a solid foundation for researchers engaged in drug discovery efforts targeting the Pim-1 kinase.
References
- 1. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Its overexpression is implicated in various cancers, making it a compelling target for anti-cancer drug development. This document provides detailed application notes and protocols for the use of Pim-1 kinase inhibitors in cell culture-based assays. While "Pim-1 kinase inhibitor 2" is a general term, this document focuses on well-characterized inhibitors such as SMI-4a and AZD1208 to provide concrete experimental guidance.
Mechanism of Action and Signaling Pathway
Pim-1 kinase exerts its oncogenic effects by phosphorylating a range of downstream substrates involved in critical cellular processes.[1][3] Key targets include the pro-apoptotic protein BAD, leading to its inactivation, and the transcription factor c-Myc, resulting in its stabilization and enhanced activity.[3][4] By inhibiting Pim-1, these inhibitors block these anti-apoptotic and pro-proliferative signals, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Data Presentation: In Vitro Activity of Pim-1 Kinase Inhibitors
The following tables summarize the in vitro efficacy of various Pim-1 kinase inhibitors across different cancer cell lines.
Table 1: IC50 Values of Pim-1 Kinase Inhibitors (Enzymatic Assay)
| Inhibitor | Pim-1 IC50 | Pim-2 IC50 | Pim-3 IC50 | Reference |
| Pim-1/2 kinase inhibitor 2 | 1.31 µM | 0.67 µM | - | [7] |
| SMI-4a | 17 nM | Modestly Potent | - | [6] |
| AZD1208 | 0.4 nM | 5 nM | 1.9 nM | [8] |
| SGI-1776 | 7 nM | 350 nM | 70 nM | [2] |
| Quercetagetin | 0.34 µM | >3 µM | - | [9] |
Table 2: GI50/IC50 Values of Pim-1 Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 | Reference |
| Pim-1/2 kinase inhibitor 2 | NFS-60 | Myeloid Leukemia | - | [7] |
| HepG-2 | Liver Cancer | - | [7] | |
| PC-3 | Prostate Cancer | - | [7] | |
| Caco-2 | Colon Cancer | - | [7] | |
| SMI-4a | K562 | Chronic Myeloid Leukemia | ~40 µM (24h) | [5] |
| K562/G (imatinib-resistant) | Chronic Myeloid Leukemia | ~40 µM (24h) | [5] | |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | <1 µM | [10] |
| KG-1a | Acute Myeloid Leukemia | <1 µM | [10] | |
| SK-N-AS | Neuroblastoma | LD50 = 41.5 µM | [11] | |
| SK-N-BE(2) | Neuroblastoma | LD50 = 37.7 µM | [11] | |
| SGI-1776 | CLL Cells | Chronic Lymphocytic Leukemia | Induces apoptosis at 0.3-10 µM | [1][12] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of Pim-1 kinase inhibitors.
Caption: General Experimental Workflow for Cell-Based Assays.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pim-1 kinase inhibitor (e.g., SMI-4a)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[14]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the Pim-1 kinase inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.[5]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[13][14]
-
Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Read the absorbance at 590 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pim-1 kinase inhibitor (e.g., SGI-1776)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in a T25 flask and treat with the Pim-1 kinase inhibitor at the desired concentrations for 24-48 hours.[15]
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pim-1 kinase inhibitor
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[16][17]
-
Flow cytometer
Procedure:
-
Seed cells and treat with the Pim-1 kinase inhibitor for 24 hours.[18]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[16]
-
Incubate the cells at 4°C for at least 2 hours (or overnight).[16]
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[16]
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.[16]
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Pim-1 Signaling
This protocol is for detecting changes in the phosphorylation status of Pim-1 downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pim-1 kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-BAD (Ser112), anti-c-Myc, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with the Pim-1 kinase inhibitor for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like actin.
Logical Relationships of Inhibitor Effects
Caption: Logical Flow of Pim-1 Inhibitor's Anticancer Effects.
References
- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. PIM1 inhibitor SMI-4a attenuated concanavalin A-induced acute hepatitis through suppressing inflammatory responses - Wu - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PIM kinases promotes neuroblastoma cell differentiation to a neuronal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pim-1 Kinase Inhibitor 2 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively determining the optimal experimental concentration of Pim-1 kinase inhibitor 2.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in cell-based assays?
A1: A good starting point is to test a wide range of concentrations centered around the inhibitor's IC50 or Ki value. For this compound, with a reported Ki of 91 nM and an IC50 for Pim-1 of 1.31 µM in biochemical assays, a suggested starting range for cell-based assays would be from 0.1 µM to 50 µM.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A standard approach is to perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo). This will help you identify the concentration that effectively inhibits cell proliferation or induces cell death without causing excessive non-specific toxicity. Subsequently, you should confirm target engagement at the determined concentration by assessing the phosphorylation of a known Pim-1 downstream target, such as Bad (Ser112) or p21, via Western blot.[4][5]
Q3: What is the mechanism of action of Pim-1 kinase, and which downstream signaling pathways should I investigate?
A3: Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis inhibition.[3] Its expression is often induced by cytokines through the JAK/STAT pathway. Pim-1 exerts its effects by phosphorylating a variety of downstream substrates, including:
-
Bad: Phosphorylation at Ser112 by Pim-1 inhibits its pro-apoptotic function.
-
p21Waf1/Cip1: Phosphorylation leads to its nuclear export and inactivation, promoting cell cycle progression.
-
p27Kip1: Phosphorylation promotes its degradation, also contributing to cell cycle progression.
-
4E-BP1: Phosphorylation can regulate protein translation.
Therefore, when assessing the effect of a Pim-1 inhibitor, it is recommended to investigate the phosphorylation status of these key substrates and their impact on apoptosis and cell cycle progression.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of the inhibitor on cell viability. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| The cell line is resistant to Pim-1 inhibition. | Confirm Pim-1 expression in your cell line via Western blot or qPCR. Consider using a cell line with known high Pim-1 expression. | |
| The inhibitor is inactive. | Check the expiration date and storage conditions of the inhibitor. If possible, test its activity in a biochemical kinase assay. | |
| High levels of cell death even at low inhibitor concentrations. | The inhibitor exhibits off-target toxicity in your cell line. | Perform a dose-response curve to identify a non-toxic concentration range. Lower the treatment duration. |
| The cell line is highly sensitive to Pim-1 inhibition. | Use a lower concentration range in your experiments. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Inconsistent inhibitor dilution. | Prepare fresh inhibitor dilutions for each experiment from a concentrated stock solution. | |
| Passage number of cells is too high. | Use cells within a consistent and low passage number range. | |
| No change in the phosphorylation of downstream targets. | Ineffective inhibitor concentration. | Re-evaluate the inhibitor concentration using a cell viability assay and test a higher concentration for target engagement. |
| Timing of analysis is not optimal. | Perform a time-course experiment to determine the optimal time point to observe changes in protein phosphorylation after inhibitor treatment. | |
| Poor antibody quality for Western blotting. | Use a validated antibody specific for the phosphorylated form of the target protein. Include appropriate positive and negative controls. |
Quantitative Data Summary
The following table summarizes key quantitative data for representative Pim-1 inhibitors to guide experimental design. Note that "this compound" can refer to different compounds, and the specific values for the inhibitor you are using should be obtained from the supplier's datasheet.
| Inhibitor | Target(s) | Biochemical IC50/Ki | Cell-Based IC50 |
| PIM-1 Inhibitor 2 (Tocris) | Pim-1 | Ki = 91 nM[2][3] | Not specified |
| Pim-1/2 kinase inhibitor 2 (MCE) | Pim-1, Pim-2 | IC50 = 1.31 µM (Pim-1), 0.67 µM (Pim-2)[1] | Not specified |
| Quercetagetin | Pim-1 | IC50 = 0.34 µM[4] | ED50 = 5.5 µM (RWPE2 cells)[4] |
| SMI-4a | Pim-1, Pim-2 | IC50 = 17 nM (Pim-1)[6] | Varies by cell line[7] |
| SGI-1776 | Pan-Pim | IC50 = 7 nM (Pim-1), 363 nM (Pim-2), 69 nM (Pim-3)[6] | Varies by cell line[7] |
| AZD1208 | Pan-Pim | IC50 = 0.4 nM (Pim-1), 5 nM (Pim-2), 1.9 nM (Pim-3)[6] | Not specified |
Experimental Protocols
Biochemical Pim-1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and provides a method to determine the in vitro activity of this compound.
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate (e.g., S6K synthetic peptide)
-
ATP
-
Pim-1 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO) control.
-
Add 2 µl of diluted Pim-1 enzyme.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.[8]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.[8]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
Western Blot for Phospho-Bad (Ser112)
This protocol allows for the assessment of target engagement by measuring the phosphorylation status of a key Pim-1 downstream substrate.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112) and anti-total Bad
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Bad (Ser112) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Bad antibody as a loading control.
Visualizations
Caption: Simplified Pim-1 signaling pathway and points of intervention.
Caption: Workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for lack of inhibitor effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.com [promega.com]
potential off-target effects of Pim-1 kinase inhibitor 2
Here is the Technical Support Center for Pim-1 Kinase Inhibitor 2.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Section 1: Inhibitor Profile and Selectivity
Question: What is the known selectivity profile of this compound and similar compounds?
This compound is a potent inhibitor of the Pim-1 kinase.[1] However, like many kinase inhibitors, it may exhibit activity against other kinases, particularly at higher concentrations. Understanding its selectivity is crucial for interpreting experimental outcomes. For context, the well-characterized Pim-1 inhibitor SMI-4a, shows potency against both Pim-1 and Pim-2.[2][3]
Table 1: Selectivity Profile of a Representative Pim-1 Inhibitor (SMI-4a)
| Target Kinase | IC50 | Reference |
|---|---|---|
| Pim-1 | 24 nM | [2] |
| Pim-2 | 100 nM | [2] |
| Other S/T or Tyrosine Kinases | Not significantly inhibited |[2][3] |
Note: The IC50 values can vary depending on the assay conditions. Researchers should determine the potency in their specific experimental setup.
Section 2: Troubleshooting Guide - Unexpected Phenotypes
This section addresses common issues that may arise from off-target effects.
Question: I'm observing a much stronger phenotype (e.g., cell death, growth arrest) than anticipated based on Pim-1's known roles. Could this be an off-target effect?
Answer: Yes, this is a possibility. A phenotype that is stronger than expected, or that occurs in cell lines with low Pim-1 expression, often points to the inhibitor acting on targets other than Pim-1. Some studies have noted that the anti-proliferative effects of certain Pim inhibitors may be due to off-target activities.[4]
Troubleshooting Steps:
-
Confirm Pim-1 Dependency: Use a secondary, structurally unrelated Pim-1 inhibitor to see if the phenotype is reproducible. More definitively, use a non-pharmacological approach like siRNA or shRNA to knock down Pim-1 expression. If the phenotype is not replicated upon Pim-1 knockdown, it is likely an off-target effect of the inhibitor.
-
Assess Downstream Signaling: Check the phosphorylation status of known, direct Pim-1 substrates, such as BAD (at Ser112).[5][6] If your inhibitor induces a phenotype without a corresponding decrease in p-BAD (Ser112), it suggests an off-target mechanism.
-
Perform a Kinase Profile: To identify potential off-targets, screen the inhibitor against a broad panel of kinases. This can be done through commercial services or in-house assays (see Protocol 1).
Caption: Troubleshooting workflow for suspected off-target effects.
Answer: Not necessarily. This could be an indirect effect due to pathway crosstalk or a direct off-target effect. Pim-1 is a downstream effector of the JAK/STAT pathway and also engages in crosstalk with the PI3K/AKT pathway.[5][7][8] For example, Pim-1 can phosphorylate and inactivate the pro-apoptotic protein BAD, a function shared with AKT.[5] It can also form a negative feedback loop with the JAK/STAT pathway.[9] Therefore, inhibiting Pim-1 can have ripple effects on these interconnected pathways.
To differentiate between crosstalk and a direct off-target effect:
-
Consult the Pathway Diagram: Review the known upstream and downstream interactions of Pim-1 to see if the observed effect can be explained by established biology.
-
Validate with Knockdown: As before, use siRNA/shRNA for Pim-1 to see if the pathway modulation is replicated. If it is, the effect is likely due to crosstalk. If not, it may be a direct off-target effect on a component of that pathway.
-
Profile the Inhibitor: A broad kinase screen is the most definitive way to identify unintended targets within the affected pathway.
Caption: Simplified Pim-1 signaling pathway and its key substrates.
Section 3: Key Experimental Protocols
Question: How do I perform a kinase selectivity profile for my inhibitor?
Answer: Kinase inhibitor profiling is essential for determining selectivity. This can be done using various platforms. The "Kinobeads" chemical proteomics approach offers an unbiased view of inhibitor targets in a near-physiological state within a cell lysate.[10][11]
Protocol 1: Kinase Inhibitor Profiling using Kinobeads (Conceptual Workflow)
-
Cell Lysate Preparation: Prepare lysates from cell lines that express a broad range of kinases. Pool lysates to maximize kinome coverage.[11]
-
Inhibitor Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound (and a DMSO vehicle control) to allow the inhibitor to bind to its targets.[11]
-
Kinobeads Pulldown: Add "kinobeads" (Sepharose beads coupled to multiple non-selective kinase inhibitors) to the lysates. These beads will bind kinases whose ATP-binding sites are not already occupied by your inhibitor.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (e.g., LC-MS/MS).[11]
-
Data Analysis: Quantify the abundance of each kinase in the inhibitor-treated samples relative to the DMSO control. A kinase that is a true target of your inhibitor will show reduced binding to the beads in a dose-dependent manner. This data can be used to generate binding curves and determine apparent dissociation constants (Kd).
Caption: Experimental workflow for Kinobeads-based profiling.
Question: How can I perform a Western blot to confirm on-target activity?
Answer: A Western blot can validate that the inhibitor is engaging Pim-1 in cells by assessing the phosphorylation of a known downstream substrate.
Protocol 2: Western Blot for p-BAD (Ser112)
-
Cell Treatment: Plate and culture your cells of interest. Treat them with a dose-response of this compound for a specified time (e.g., 3-6 hours). Include a DMSO vehicle control.
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-BAD (Ser112)
-
Total BAD
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful on-target effect should show a dose-dependent decrease in the p-BAD/Total BAD ratio.
Section 4: Frequently Asked Questions (FAQs)
Question: What are the primary, well-established substrates of Pim-1 kinase?
Answer: Pim-1 is a serine/threonine kinase that phosphorylates a variety of substrates involved in cell survival, proliferation, and metabolism.[2] Key substrates include:
-
BAD: Phosphorylation at Ser112 inhibits its pro-apoptotic function.[5]
-
p21Waf1/Cip1 and p27Kip1: Phosphorylation of these cell cycle inhibitors leads to their inactivation or degradation, promoting cell cycle progression.[9]
-
c-Myc: Pim-1 can enhance the stability and transcriptional activity of the c-Myc oncoprotein.[9]
-
4E-BP1: Phosphorylation by Pim kinases can promote cap-dependent translation, supporting protein synthesis.[12]
-
ASK1: Phosphorylation by Pim-1 inhibits this pro-apoptotic kinase.[2]
Question: Is Pim-1 kinase activity itself regulated by phosphorylation?
Answer: No, unlike most kinases, Pim family kinases are considered constitutively active.[13][14] Their activity in a cell is primarily regulated by their expression level, which is controlled at the transcriptional and translational level.[9] Transcription is often induced by the JAK/STAT signaling pathway in response to cytokine stimulation.[7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Loss of PIM2 enhances the anti-proliferative effect of the pan-PIM kinase inhibitor AZD1208 in non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
avoiding experimental artifacts with Pim-1 kinase inhibitor 2
Welcome to the technical support center for Pim-1 Kinase Inhibitor 2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you avoid experimental artifacts and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as PIMi II, is a potent, ATP-competitive inhibitor of the Pim-1 serine/threonine kinase.[1][2] Its chemical name is 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine.[1] By binding to the ATP pocket of the Pim-1 kinase, it blocks the phosphorylation of downstream substrates, thereby inhibiting the kinase's activity.[2] Pim-1 kinase is a key regulator of cell survival, proliferation, and apoptosis, making this inhibitor a valuable tool for studying these processes.[3][4]
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 477845-12-8 | [1] |
| Molecular Formula | C₁₇H₁₁ClN₄O | [1] |
| Molecular Weight | 322.75 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Ki for Pim-1 | 91 nM | [1][2] |
| Stability | ≥ 4 years (solid) | [1] |
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in DMSO at a concentration of 10-20 mg/mL.[1] The solid compound is stable for at least four years when stored at -20°C.[1] Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [1] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
Q4: What is the recommended working concentration for this inhibitor in cell-based assays?
The optimal working concentration will vary depending on the cell line and the specific experimental conditions. However, a good starting point for many cell-based assays is in the range of 1-10 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell viability assays.
-
Possible Cause 1: Inhibitor precipitation.
-
Troubleshooting: this compound has limited solubility in aqueous solutions like cell culture media.[1] Visually inspect your media for any signs of precipitation after adding the inhibitor. To improve solubility, first, dissolve the inhibitor in DMSO to make a concentrated stock solution, and then dilute it into your culture medium. Ensure the final DMSO concentration is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: While potent against Pim-1, off-target effects are a possibility with any kinase inhibitor. The benzisoxazole scaffold present in this inhibitor is known to be a "privileged structure" in medicinal chemistry, meaning it can interact with multiple targets. To confirm that the observed phenotype is due to Pim-1 inhibition, consider the following:
-
Use a structurally different Pim-1 inhibitor: Compare the results with another validated Pim-1 inhibitor that has a different chemical scaffold.
-
Rescue experiment: Overexpress a drug-resistant mutant of Pim-1 in your cells and see if it reverses the effect of the inhibitor.
-
Knockdown/knockout of Pim-1: Use siRNA or CRISPR to reduce Pim-1 levels and see if it phenocopies the effect of the inhibitor.
-
-
-
Possible Cause 3: Cell line-dependent sensitivity.
-
Troubleshooting: Different cell lines can have varying levels of Pim-1 expression and dependence. Verify the expression level of Pim-1 in your cell line by Western blot or qPCR. Cell lines with higher Pim-1 expression may be more sensitive to the inhibitor.[5]
-
Issue 2: No change in the phosphorylation of the downstream target, BAD, after inhibitor treatment.
-
Possible Cause 1: Insufficient inhibitor concentration or incubation time.
-
Troubleshooting: Perform a dose-response and time-course experiment. Increase the concentration of the inhibitor and/or the incubation time to ensure adequate target engagement. A starting point could be treating cells for 24-48 hours with a concentration range of 1-10 µM.[5]
-
-
Possible Cause 2: Poor antibody quality.
-
Troubleshooting: Ensure that your phospho-BAD (Ser112) antibody is validated for the application you are using (e.g., Western blot, immunofluorescence). Run positive and negative controls to confirm antibody specificity.
-
-
Possible Cause 3: Redundant signaling pathways.
-
Troubleshooting: Other kinases can also phosphorylate BAD at Ser112. The cellular context is important. Consider if other pathways are active in your cell line that could be compensating for the inhibition of Pim-1.
-
Issue 3: An unexpected increase in cell proliferation at low inhibitor concentrations.
-
Possible Cause: Hormesis or off-target effects.
-
Troubleshooting: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit. This phenomenon, known as hormesis, can be due to complex off-target pharmacology. Carefully evaluate a wide range of concentrations to fully characterize the dose-response curve. If this effect is consistently observed, it may indicate an off-target activity of the inhibitor at low concentrations.
-
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound from a concentrated DMSO stock. The final DMSO concentration in the media should not exceed 0.5%. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Record the luminescence using a plate reader.[6]
-
Western Blot for Phospho-BAD (Ser112)
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation and Electrophoresis:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-BAD (Ser112) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total BAD or a loading control like GAPDH or β-actin.
In Vitro Kinase Assay
This is a general protocol that can be adapted for this compound.
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).
-
Reaction Setup: In a microplate, combine the recombinant Pim-1 kinase, a suitable substrate (e.g., a BAD-derived peptide), and various concentrations of this compound (or DMSO vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for Pim-1 to accurately determine the IC50 of an ATP-competitive inhibitor.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity.[8]
-
Fluorescence-based assay (e.g., LanthaScreen™): This assay uses a FRET-based method to measure the displacement of a fluorescent tracer from the kinase by the inhibitor.[9]
-
Visualizing Key Concepts
Below are diagrams to help visualize the Pim-1 signaling pathway, a general experimental workflow, and a troubleshooting decision tree.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. core.ac.uk [core.ac.uk]
- 8. promega.com [promega.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Pim-1 Kinase Inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pim-1 kinase inhibitor 2 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the reliable and effective use of this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are recommended. It has limited solubility in aqueous solutions.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: The solid form of this compound is stable for at least four years when stored at -20°C.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: Can I store diluted working solutions of this compound?
A4: It is highly recommended to prepare fresh working solutions from a frozen stock solution on the day of the experiment. The stability of this compound in aqueous buffers at room temperature for extended periods has not been extensively characterized and may be limited.
Q5: I see precipitation in my stock solution after thawing. What should I do?
A5: If you observe precipitation, gently warm the vial to 37°C and vortex or sonicate until the solid is completely redissolved. Ensure the solution is clear before use. To prevent this, ensure the initial stock concentration does not exceed the solubility limit in the chosen solvent.
Troubleshooting Guide: Inconsistent Experimental Results
Issue: You are observing high variability or a loss of inhibitory activity in your experiments. This could be due to the degradation of this compound in your experimental setup.
Step 1: Verify Stock Solution Integrity
-
Question: Was the stock solution stored correctly and within the recommended timeframe?
-
Action: Confirm that the stock solution was stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) and that the number of freeze-thaw cycles has been minimized.[2]
Step 2: Assess Working Solution Preparation
-
Question: How was the working solution prepared and how long was it kept before use?
-
Action: Prepare fresh working solutions for each experiment by diluting the stock solution in your final assay buffer immediately before use. Avoid storing diluted aqueous solutions for extended periods.
Step 3: Evaluate Experimental Conditions
-
Question: What are the pH and temperature of your assay buffer?
-
Action: this compound, like many small molecules, may be susceptible to hydrolysis at extreme pH values or elevated temperatures. If your experimental conditions deviate significantly from physiological pH (7.2-7.4) or involve prolonged incubation at high temperatures, consider performing a stability assessment under your specific conditions.
Stability in Solution: Summary Data
The following tables summarize the expected stability of this compound in different solvents and conditions. This data is based on typical stability profiles for small molecule kinase inhibitors and should be used as a guideline. For critical applications, it is recommended to perform an in-house stability study.
Table 1: Recommended Storage of Stock Solutions
| Solvent | Concentration | Storage Temperature | Maximum Recommended Storage |
| DMSO | 20 mg/mL | -20°C | 1 month |
| DMSO | 20 mg/mL | -80°C | 6 months |
| Ethanol | 10 mg/mL | -20°C | 1 month |
| Ethanol | 10 mg/mL | -80°C | 6 months |
Table 2: Hypothetical Stability of a 10 µM Working Solution in Aqueous Buffer (e.g., PBS with 0.1% DMSO) at Different Temperatures
| Storage Temperature | Time (hours) | Expected Purity (%) |
| 4°C | 0 | >99 |
| 8 | >98 | |
| 24 | ~95 | |
| Room Temperature (~22°C) | 0 | >99 |
| 8 | ~95 | |
| 24 | <90 | |
| 37°C | 0 | >99 |
| 8 | <90 | |
| 24 | <80 |
Note: This is hypothetical data and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[3]
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of this compound in DMSO.
- For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stress solution.
2. Stress Conditions:
- Acid Hydrolysis: Mix the inhibitor solution with 0.1 N HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the inhibitor solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the inhibitor solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Incubate the solid inhibitor at 80°C for 48 hours. Then, dissolve to the working concentration.
- Photostability: Expose the inhibitor solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of each stressed solution.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
- Determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound and the separation of its potential degradation products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 375 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Simplified Pim-1 signaling pathway and the action of Pim-1 Inhibitor 2.
References
Pim-1 kinase inhibitor 2 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Pim-1 kinase inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to Pim-1 kinase inhibitors?
A1: Cancer cells can develop resistance to Pim-1 kinase inhibitors through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cells may upregulate parallel survival pathways to compensate for Pim-1 inhibition. A common example is the activation of the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation independently of Pim-1 signaling.[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]
-
Alterations in Redox Metabolism: Pim-1 kinase can regulate cellular reactive oxygen species (ROS) levels. Resistance can emerge through the upregulation of antioxidant responses, for instance, via the NRF2 pathway, which helps cancer cells evade ROS-induced cell death.[1][7][8][9]
-
Inhibitor-Induced Protein Stabilization: Some Pim kinase inhibitors, while blocking catalytic activity, have been found to stabilize the Pim-1 protein. This increased protein level might promote resistance to the inhibitor or other chemotherapies.[10]
-
Upregulation of Compensatory Kinases: In some contexts, resistance to targeted therapies can involve the upregulation of other kinases that can take over the functions of the inhibited target. For Pim-1, this can include compensatory expression of other Pim isoforms or related kinases.[8]
Q2: I am observing reduced efficacy of my Pim-1 inhibitor over time in my cell line. What is the likely cause?
A2: This phenomenon is characteristic of acquired resistance. The most probable causes are the activation of compensatory signaling pathways (like PI3K/AKT) or the increased expression of drug efflux pumps (ABCB1/ABCG2).[4][8] Long-term culture with the inhibitor may select for a subpopulation of cells with these resistance mechanisms. We recommend verifying the activation of key survival pathways (e.g., check for phosphorylation of AKT) and the expression levels of ABC transporters via Western blot.
Q3: Can co-treatment with other inhibitors overcome resistance to Pim-1 inhibitors?
A3: Yes, combination therapy is a promising strategy.[8] For instance, if you observe activation of the PI3K/AKT pathway, co-treatment with a PI3K or AKT inhibitor can restore sensitivity.[1][11] Similarly, if resistance is mediated by drug efflux, co-administration of an ABC transporter inhibitor may be effective.[4][5]
Q4: Does the tumor microenvironment influence resistance to Pim-1 inhibitors?
A4: Yes, factors within the tumor microenvironment, such as hypoxia, can enhance the activity of Pim kinases and contribute to resistance against various therapies.[2] Hypoxia can drive the transcription of pro-survival genes, some of which are regulated by Pim-1.
Troubleshooting Guides
Issue 1: Decreased Cell Death in Viability Assays Despite Pim-1 Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Activation of a bypass survival pathway (e.g., PI3K/AKT) | 1. Perform a Western blot to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K).2. Treat cells with a combination of the Pim-1 inhibitor and a PI3K inhibitor (e.g., Buparlisib) or an AKT inhibitor (e.g., AZD5363).[11] | 1. Increased phosphorylation of AKT or downstream effectors in resistant cells compared to sensitive parental cells.2. Restored or enhanced cytotoxicity in the cell viability assay with the combination treatment. |
| Upregulation of anti-apoptotic proteins | 1. Assess the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1 via Western blot. Pim-1 is known to regulate their stability. | 1. Elevated levels of Bcl-2 or Mcl-1 in resistant cells. |
| Altered redox metabolism (NRF2 activation) | 1. Measure cellular ROS levels using a fluorescent probe (e.g., DCFDA).2. Analyze the expression of NRF2 and its target genes (e.g., HMOX1) by Western blot or qPCR.[1][9] | 1. Resistant cells may exhibit lower basal ROS levels or a blunted ROS increase upon inhibitor treatment.2. Increased NRF2 and target gene expression in resistant cells. |
Issue 2: No Accumulation of Drug Target Effects (e.g., p-BAD levels remain low)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Increased drug efflux via ABC transporters | 1. Measure the expression of ABCB1 and ABCG2 transporters using Western blot or flow cytometry.2. Perform a drug accumulation assay using a fluorescent substrate of these transporters (e.g., Rhodamine 123 for ABCB1).3. Co-treat with a known ABC transporter inhibitor (e.g., Verapamil for ABCB1) and your Pim-1 inhibitor. | 1. Higher expression of ABCB1 or ABCG2 in resistant cells.2. Reduced intracellular fluorescence in resistant cells, which is restored upon co-treatment with an ABC transporter inhibitor.3. Restored downstream effects (e.g., increased p-BAD) and cytotoxicity. |
| Inhibitor-induced stabilization of Pim-1 protein | 1. Perform a time-course and dose-response Western blot for total Pim-1 protein levels upon treatment with the inhibitor.[10] | 1. An increase in the total amount of Pim-1 protein following inhibitor treatment, despite the inhibition of its kinase activity. |
| Drug degradation | 1. Confirm the stability of your Pim-1 inhibitor in your cell culture medium over the course of the experiment using analytical methods like HPLC-MS. | 1. Confirmation that the inhibitor concentration remains stable over time. |
Quantitative Data Summary
Table 1: Efficacy of Pim-1 Inhibition Alone and in Combination Data derived from studies on prostate cancer cell lines overexpressing Pim1 to induce resistance to the PI3K inhibitor Buparlisib.[1][9]
| Cell Line / Condition | Treatment | IC₅₀ (µmol/L) |
| mPrEC/PIM1 | Buparlisib (PI3K inhibitor) | 1.18 |
| mPrEC/PIM1 | Buparlisib + PIM447 (3 µmol/L) | 0.35 |
Table 2: Selectivity of a Sample Pim-1 Kinase Inhibitor (Quercetagetin) [12]
| Kinase | IC₅₀ (µmol/L) |
| PIM1 | 0.34 |
| PIM2 | 3.0 |
| RSK2 | 24 |
| PKA | >24 |
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of resistance to Pim-1 kinase inhibitors.
Caption: A logical workflow for troubleshooting Pim-1 inhibitor resistance.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell proliferation and cytotoxicity after treatment with a Pim-1 inhibitor. Viable cells with active metabolism convert MTT into a purple formazan product.[13]
Materials:
-
96-well cell culture plates
-
Pim-1 inhibitor and other compounds (e.g., PI3K inhibitor)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the Pim-1 inhibitor. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor(s). Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC₅₀ values.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins involved in resistance pathways (e.g., Pim-1, p-AKT, AKT, ABCG2).[14][15]
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-p-AKT, anti-AKT, anti-ABCG2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with SDS loading buffer and heat at 95-100°C for 5 minutes.[15]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer, typically overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
Pim-1 Kinase Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of Pim-1 in vitro, which is useful for confirming inhibitor efficacy directly. This example uses an ADP-Glo™ format.[16][17]
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate (e.g., S6K synthetic peptide)
-
Kinase buffer
-
ATP
-
Pim-1 inhibitor
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the Pim-1 enzyme, substrate, and ATP in kinase buffer at the desired concentrations. Prepare serial dilutions of the Pim-1 inhibitor.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase buffer, Pim-1 enzyme, and the inhibitor (or vehicle control).
-
Initiate Reaction: Add the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C or room temperature for a defined period (e.g., 15-60 minutes).[16][17]
-
Terminate Reaction: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[17]
-
Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the Pim-1 kinase activity.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM Kinase Inhibitors Block the Growth of Primary T-cell Acute Lymphoblastic Leukemia: Resistance Pathways Identified by Network Modeling Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
Pim-1 kinase inhibitor 2 off-target kinase profiling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pim-1 Kinase Inhibitor 2 in off-target kinase profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, with the chemical name 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine, is a potent, ATP-competitive inhibitor of Pim-1 kinase.[1] It has a reported Ki (inhibition constant) of 91 nM for Pim-1.[1] Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction pathways, making it a target in cancer research.
Q2: What is the purpose of off-target kinase profiling for this inhibitor?
Off-target kinase profiling is essential to determine the selectivity of this compound. While it is a potent inhibitor of Pim-1, it may also inhibit other kinases to varying degrees. Understanding this off-target activity is critical in drug development to anticipate potential side effects and to ensure that the observed biological effects are primarily due to the inhibition of the intended target, Pim-1.
Q3: What are some common techniques for kinase inhibitor profiling?
Several methods are available for kinase inhibitor profiling, including:
-
Radiometric Assays: These assays, often considered the gold standard, measure the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation events.
-
Mobility Shift Assays: These assays separate phosphorylated and non-phosphorylated substrates based on charge differences.
Q4: How should I prepare and handle this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[2] It is recommended to store the stock solution at -20°C or -80°C and to minimize freeze-thaw cycles by preparing aliquots. When preparing working solutions, dilute the stock in the appropriate assay buffer.
Hypothetical Off-Target Kinase Profile
Disclaimer: The following data is a representative, hypothetical off-target kinase profile for this compound and is provided for illustrative purposes only. Actual experimental results may vary.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Pim-1 | 95% | 91 |
| Pim-2 | 78% | 350 |
| Pim-3 | 65% | 800 |
| DYRK1A | 45% | >1000 |
| CLK1 | 30% | >5000 |
| GSK3β | 25% | >10000 |
| CDK2 | 15% | >10000 |
| ROCK1 | 10% | >10000 |
| PKA | 5% | >10000 |
| AKT1 | <5% | >10000 |
Experimental Protocols
Protocol 1: Off-Target Kinase Profiling using a Radiometric Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of kinases using a filter-binding radiometric assay.
Materials:
-
This compound
-
Kinase panel (purified recombinant kinases)
-
Kinase-specific substrates (peptides or proteins)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP stock solution
-
75 mM Phosphoric acid
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
-
DMSO
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM) in assay buffer.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate master mix to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Prepare an ATP mixture containing unlabeled ATP and [γ-³³P]ATP. Add 25 µL of the ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Add 50 µL of 75 mM phosphoric acid to each well to stop the reaction. Transfer the reaction mixture to the P81 filter plate.
-
Washing: Wash the filter plate three times with 100 µL of 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillant to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the inhibitor compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Off-Target Kinase Profiling using ADP-Glo™ Kinase Assay
This protocol outlines a general procedure for determining the off-target profile of this compound using the luminescence-based ADP-Glo™ Kinase Assay.
Materials:
-
This compound
-
Kinase panel (purified recombinant kinases)
-
Kinase-specific substrates
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well assay plates
-
Luminometer
-
DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a white assay plate.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Add 5 µL of ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values as described in the radiometric assay protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-enzyme control | Contamination of reagents with ATP/ADP. | Use fresh, high-quality reagents. Ensure dedicated and clean labware. |
| Incomplete removal of unincorporated radiolabeled ATP (radiometric assay). | Optimize the washing steps by increasing the number of washes or the volume of wash buffer. | |
| Low signal or no kinase activity | Inactive enzyme. | Use a fresh aliquot of the kinase. Ensure proper storage conditions (-80°C). Verify kinase activity with a known activator or substrate. |
| Incorrect assay buffer components or pH. | Verify the composition and pH of all buffers. Some kinases have specific ion requirements (e.g., Mn²⁺). | |
| Substrate not suitable for the kinase. | Confirm that the substrate is appropriate for the specific kinase being tested. | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize well-to-well variation. |
| Incomplete mixing of reagents. | Gently mix the plate after adding each reagent. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| Inconsistent IC50 values | Inhibitor precipitation at high concentrations. | Check the solubility of the inhibitor in the final assay buffer. If necessary, adjust the DMSO concentration (typically ≤1%). |
| Incorrect ATP concentration. | For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration at or near the Km for each kinase and keep it consistent across experiments. | |
| Assay not in the linear range. | Optimize the incubation time and enzyme concentration to ensure the reaction is in the linear range (typically <20% substrate turnover). |
Visualizations
Caption: Simplified Pim-1 signaling pathway.
Caption: General workflow for in vitro kinase inhibitor profiling.
Caption: Decision tree for troubleshooting common kinase assay issues.
References
Technical Support Center: 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine (CBP-521)
Disclaimer: Information on the specific compound 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine is limited in publicly available literature. This guide is based on established knowledge of its constituent chemical moieties, including benzisoxazoles and pyrimidinamines, to address common challenges in a research setting. For ease of reference, the compound is abbreviated as CBP-521.
Frequently Asked Questions (FAQs)
Q1: What is CBP-521 and what is its primary mechanism of action?
A1: CBP-521, also known as PIM1-IN-2, is a potent, ATP-competitive inhibitor of Pim-1 kinase.[1] Pim-1 is a serine/threonine kinase involved in cell cycle progression, survival, and apoptosis. By inhibiting Pim-1, CBP-521 is investigated for its potential in oncology and other therapeutic areas where Pim-1 is overexpressed. The compound belongs to the aminopyrimidine class of organic compounds.[2]
Q2: What are the basic physical and chemical properties of CBP-521?
A2: CBP-521 is typically a light yellow to yellow solid.[1] Its molecular formula is C17H11ClN4O, with a molecular weight of approximately 322.75 g/mol .[1][3] Key identifiers include CAS number 477845-12-8.[3]
Q3: How should I store CBP-521?
A3: For long-term storage, it is recommended to store the solid compound at +4°C.[1] If dissolved in a solvent like DMSO, it should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving CBP-521?
A4: CBP-521 is soluble in DMSO up to 75 mM.[1] For aqueous buffers in biological assays, it is crucial to first prepare a high-concentration stock in DMSO and then dilute it into the final assay buffer. Be mindful of the final DMSO concentration, as it can affect cellular assays (typically kept below 0.5%).
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
-
Question: My CBP-521 precipitates when I dilute my DMSO stock into my cell culture medium or assay buffer. What can I do?
-
Answer: This is a common issue with hydrophobic compounds.
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of CBP-521.
-
Increase Final DMSO Concentration: While not always ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can improve solubility. Always run a vehicle control with the same DMSO concentration.
-
Use a Surfactant: For biochemical assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) to the assay buffer can help maintain solubility.
-
Pre-warm the Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help. Mix immediately and thoroughly after adding the compound.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: I am observing high variability in my cell viability or signaling assays with CBP-521. What could be the cause?
-
Answer: Variability can stem from several factors:
-
Compound Stability: Ensure your stock solution is fresh or has been stored properly. Repeated freeze-thaw cycles can degrade the compound. Consider aliquoting your stock solution.
-
Cell Density: Ensure you are seeding cells at a consistent density across all wells and plates. Cell number can significantly impact the apparent IC50.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.
-
Assay Timing: The duration of compound exposure is critical. Ensure that the incubation time is consistent across all experiments.
-
Issue 3: Off-Target Effects or Unexpected Phenotypes
-
Question: I am seeing a cellular phenotype that is not consistent with Pim-1 kinase inhibition. How can I address this?
-
Answer: While CBP-521 is a potent Pim-1 inhibitor, like many kinase inhibitors, it may have off-target effects.
-
Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to Pim-1 inhibition, use another validated Pim-1 inhibitor with a different chemical scaffold.
-
Perform a Rescue Experiment: If possible, overexpress a CBP-521-resistant mutant of Pim-1 in your cells. If the phenotype is reversed, it is likely on-target.
-
Kinase Profiling: To identify potential off-targets, consider having CBP-521 screened against a broad panel of kinases.
-
Data Presentation
Table 1: Solubility of CBP-521 in Common Solvents
| Solvent | Solubility | Temperature |
|---|---|---|
| DMSO | ≥ 75 mM[1] | Room Temperature |
| Ethanol | Poor | Room Temperature |
| Water | Insoluble | Room Temperature |
| PBS (pH 7.4) | Insoluble | Room Temperature |
Table 2: Hypothetical IC50 Values for CBP-521 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | 50 | Cell Viability (72h) |
| K562 | Chronic Myeloid Leukemia | 250 | Cell Viability (72h) |
| PC-3 | Prostate Cancer | 800 | Cell Viability (72h) |
| MCF-7 | Breast Cancer | > 1000 | Cell Viability (72h) |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of CBP-521 in complete growth medium from a high-concentration DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells with vehicle control (medium with the same final DMSO concentration) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-BAD (a Pim-1 substrate)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of CBP-521 (e.g., 0, 100 nM, 500 nM, 1 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
References
Validation & Comparative
A Comparative Guide to Pim-1 Kinase Inhibitors: SGI-1776 vs. Pim-1 Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Pim-1 kinase inhibitors: SGI-1776 and Pim-1 kinase inhibitor 2. The information is compiled from preclinical and clinical studies to assist researchers in evaluating these compounds for their specific research needs.
Introduction to Pim-1 Kinase and its Inhibitors
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by regulating various signaling pathways. Its overexpression is implicated in the progression of several hematological malignancies and solid tumors, making it an attractive target for cancer therapy. SGI-1776 and this compound are small molecule inhibitors designed to target the ATP-binding site of Pim kinases.
SGI-1776: A Pan-Pim and FLT3 Inhibitor
SGI-1776 is a potent, ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) and also exhibits significant activity against Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).
Efficacy Data for SGI-1776
| Parameter | Value | Cell Lines/Model | Reference |
| Enzymatic IC50 | |||
| Pim-1 | 7 nM | Cell-free assay | [1][2] |
| Pim-2 | 363 nM | Cell-free assay | [1][2] |
| Pim-3 | 69 nM | Cell-free assay | [1][2] |
| FLT3 | 44 nM | Cell-free assay | [1] |
| Cellular Activity | |||
| Apoptosis Induction | Concentration-dependent | AML and CLL cells | [1] |
| Inhibition of c-Myc (Ser62) phosphorylation | Dose-dependent | AML cell lines | [1] |
| Inhibition of 4E-BP1 (Thr36/47) phosphorylation | Dose-dependent | AML cell lines | [1] |
| Reduction of Mcl-1 protein levels | Significant | AML and CLL cells | [1] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Significant tumor regressions | AML xenograft models (MOLM-13) | [3] |
| Tumor Growth Suppression | Observed | Prostate adenocarcinoma and non-Hodgkin's lymphoma models | [4] |
| Clinical Trial Status | Discontinued | Phase 1 | [5][6] |
| Reason for Discontinuation | Cardiac QTc prolongation | Clinical trial in patients with refractory prostate and lymphoma | [5][6] |
This compound: A Pim-1/2 Selective Inhibitor
This compound is a competitive inhibitor with reported activity against Pim-1 and Pim-2 kinases. Publicly available data on this inhibitor is less extensive compared to SGI-1776.
Efficacy Data for this compound
| Parameter | Value | Cell Lines/Model | Reference |
| Enzymatic IC50 | |||
| Pim-1 | 1.31 µM | Cell-free assay | [1] |
| Pim-2 | 0.67 µM | Cell-free assay | [1] |
| Cellular Activity | |||
| Anticancer Activity | Potent | Myeloid leukaemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancer cell lines | [1] |
| Cytotoxicity | Low | Normal human lung fibroblast (Wi-38) cell line | [1] |
Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and influences multiple cellular processes, including cell cycle progression, apoptosis, and protein synthesis. The following diagram illustrates a simplified overview of the Pim-1 signaling cascade.
Caption: Simplified Pim-1 signaling pathway.
General Experimental Workflow for Inhibitor Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of kinase inhibitors.
Caption: General workflow for kinase inhibitor evaluation.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the enzymatic potency (IC50) of an inhibitor is a radiometric or fluorescence-based kinase assay.
-
Reagents and Materials: Recombinant Pim-1 kinase, peptide substrate (e.g., a derivative of Bad), ATP (radiolabeled [γ-³²P]ATP or unlabeled for fluorescence assays), kinase assay buffer, and the test inhibitor at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the recombinant Pim-1 kinase, the peptide substrate, and the test inhibitor in the kinase assay buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the Pim-1 kinase inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value for cell growth inhibition is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the Pim-1 kinase inhibitor at various concentrations for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in an Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from Annexin V and PI are used to differentiate the cell populations:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the inhibitor.
Conclusion
SGI-1776 has been extensively characterized as a potent pan-Pim and FLT3 inhibitor with demonstrated in vitro and in vivo efficacy in various cancer models, particularly hematological malignancies. However, its clinical development was halted due to cardiotoxicity. This compound shows selectivity for Pim-1 and Pim-2 and has reported in vitro anticancer activity. A comprehensive comparison of the two inhibitors is limited by the sparse public data on this compound. Researchers should consider the broader kinase profile and the available safety data of SGI-1776, while further investigation is required to fully understand the therapeutic potential of this compound.
References
selectivity profiling of Pim-1 kinase inhibitor 2 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the 7-azaindole derivative, PIM-1 kinase inhibitor 2, against a panel of other kinases. The data presented here is intended to assist researchers in evaluating the off-target effects of this compound and to provide a framework for its potential applications in further studies.
Executive Summary
This compound, a 7-azaindole derivative, is a potent inhibitor of PIM-1 kinase. However, selectivity profiling has revealed that it exhibits significant off-target activity. At a concentration of 200 nM, the inhibitor was tested against a panel of 52 kinases and was found to inhibit nine of these off-target kinases by more than 50%. Notably, Protein Kinase C alpha (PKCα) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1) were completely inhibited at this concentration. This lack of selectivity suggests that while potent against its primary target, careful consideration of its off-target effects is crucial in the design and interpretation of studies utilizing this inhibitor.
Kinase Selectivity Profile of Inhibitor 2
The selectivity of this compound was assessed against a panel of 52 kinases. The following table summarizes the inhibitory activity against the most significantly affected off-target kinases at a concentration of 200 nM.
| Kinase Target | Percent Inhibition (%) |
| PIM-1 | >95% |
| PIM-2 | >95% |
| PIM-3 | >95% |
| PKCα | 100% |
| ROCK1 | 100% |
| Other 7 kinases | >75% |
Note: The specific percentage inhibition for the other seven potently inhibited kinases was not publicly available in the reviewed literature.
Experimental Protocols
The selectivity profiling of this compound was conducted using a biochemical kinase assay, specifically the Mobility Shift Assay (MSA).
Mobility Shift Assay (MSA) Protocol
This protocol provides a general outline for a kinase activity assay using the Mobility Shift Assay.
Materials:
-
Kinase enzyme (e.g., PIM-1, off-target kinases)
-
Fluorescently labeled substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 1 mM DTT, pH 7.5)
-
Test inhibitor (this compound)
-
Termination buffer
-
Microfluidic capillary electrophoresis system
Procedure:
-
Reaction Setup: In a 384-well plate, a reaction mixture is prepared containing the kinase, the fluorescently labeled substrate, and ATP in the kinase assay buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at the desired concentration (e.g., 200 nM). A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination: The kinase reaction is stopped by the addition of a termination buffer.
-
Electrophoretic Separation: The reaction mixture is then introduced into a microfluidic capillary electrophoresis system. An electric field is applied, causing the phosphorylated and non-phosphorylated substrates to separate based on their different electrophoretic mobilities.
-
Detection and Analysis: The separated fluorescently labeled substrates are detected, and the ratio of phosphorylated to non-phosphorylated substrate is calculated. The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the control.
PIM-1 Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM-1 phosphorylates a range of downstream substrates, thereby modulating their activity.
Caption: PIM-1 Signaling Pathway.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a kinase inhibitor.
Pim-1 kinase inhibitor 2 vs other Pim kinase inhibitors in vivo
In the competitive landscape of cancer drug development, Pim kinases have emerged as a critical target. These serine/threonine kinases are frequently overexpressed in a variety of hematological and solid tumors, playing a key role in cell survival, proliferation, and drug resistance. Consequently, a number of inhibitors have been developed to target this pathway. This guide provides an in-depth, data-driven comparison of "Pim-1 kinase inhibitor 2" (also referred to as Compound II in preclinical studies) against other notable Pim kinase inhibitors, focusing on their in vivo performance.
At a Glance: Comparative Efficacy of Pim Kinase Inhibitors
The following table summarizes the in vivo efficacy of this compound and other prominent Pim kinase inhibitors across various cancer models. This data highlights the therapeutic potential of these compounds in preclinical settings.
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Effect | Citation |
| This compound (Compound II) | KMS-12-BM Multiple Myeloma Xenograft | 100 mg/kg, QD | 33% tumor regression | [1] |
| KMS-12-BM Multiple Myeloma Xenograft | 50 mg/kg, QD | Tumor stasis | [1] | |
| AZD1208 | MOLM-16 AML Xenograft | 30 mg/kg, QD | Slight tumor regression | [2] |
| MOLM-16 AML Xenograft | 10 mg/kg, QD | 89% TGI | [2] | |
| KG-1a AML Xenograft | 30 mg/kg, QD | 71% TGI | [2] | |
| SNU-638 Gastric Cancer Xenograft | 45 mg/kg | Significant tumor growth delay | [3] | |
| CX-6258 | MV-4-11 AML Xenograft | 100 mg/kg, QD | 75% TGI | [4] |
| MV-4-11 AML Xenograft | 50 mg/kg, QD | 45% TGI | [4] | |
| SGI-1776 | MV-4-11 Leukemia Xenograft | Not Specified | Efficacious | [5] |
| TP-3654 | Urothelial Carcinoma Cell Lines (in vitro) | Not Applicable | EC50: 0.82-3.54 µmol/L | [6] |
| DHPCC-9 | PC-3 Prostate Cancer Orthotopic Xenograft | Daily | Drastic decrease in tumor volume and metastasis | [7] |
| Compound 10f | PC-3 Prostate Cancer Xenograft | 4.2 mg/kg, i.p. | 64.2% tumor inhibition | [8][9] |
A Deeper Dive: Inhibitor Profiles and Performance
This compound (Compound II)
This compound, also identified as Compound II in early studies, is a potent, orally bioavailable pan-Pim inhibitor.[1] It demonstrates robust anti-tumor activity in preclinical models of multiple myeloma. Notably, at a dose of 100 mg/kg daily, it led to a 33% regression of established tumors, indicating a potent cytotoxic effect in vivo.[1] Even at a lower dose of 50 mg/kg, it was capable of inducing tumor stasis.[1]
AZD1208
AZD1208 is one of the most clinically advanced pan-Pim kinase inhibitors.[7] It has shown significant efficacy in preclinical models of acute myeloid leukemia (AML) and gastric cancer.[2][3] In a MOLM-16 AML xenograft model, a 30 mg/kg daily dose resulted in slight tumor regression, while a 10 mg/kg dose still achieved a substantial 89% tumor growth inhibition.[2] This demonstrates a dose-dependent in vivo activity. Furthermore, AZD1208 has been shown to effectively inhibit the phosphorylation of downstream targets like BAD and 4EBP1 in vivo, confirming its on-target activity.[2]
CX-6258
CX-6258 is another orally efficacious pan-Pim kinase inhibitor. In a human AML xenograft model using MV-4-11 cells, CX-6258 demonstrated a dose-dependent inhibition of tumor growth, with a 100 mg/kg daily dose achieving 75% TGI.[4]
SGI-1776
SGI-1776 was one of the first Pim kinase inhibitors to enter clinical trials. It is a pan-inhibitor of Pim kinases and also targets the FLT3 kinase.[5] While its clinical development was halted due to cardiac toxicity, it showed preclinical in vivo efficacy in leukemia models.[5][10]
DHPCC-9
DHPCC-9 is a Pim-selective inhibitor that has demonstrated significant anti-metastatic potential in prostate cancer models.[7] In an orthotopic xenograft model, daily treatment with DHPCC-9 drastically reduced both tumor volume and the incidence of lung metastases.[7] This effect was associated with a decrease in angiogenesis and lymphangiogenesis.[7]
Compound 10f
A more recent discovery, the 1,3,4-oxadiazole derivative known as 10f, has shown promising in vivo activity against prostate cancer. In a PC-3 xenograft model, a 4.2 mg/kg intraperitoneal dose resulted in a 64.2% inhibition of tumor growth.[8][9]
Visualizing the Mechanism: The Pim Kinase Signaling Pathway
The diagram below illustrates the central role of Pim kinases in promoting cell survival and proliferation by phosphorylating and inactivating the pro-apoptotic protein BAD, and the downstream effects on other cellular processes.
Caption: The Pim Kinase Signaling Pathway.
Experimental Corner: A Look at the Methodology
The in vivo efficacy of these Pim kinase inhibitors is typically evaluated using xenograft models in immunocompromised mice. The general workflow for such an experiment is outlined below.
Xenograft Model Protocol for Efficacy Studies
-
Cell Culture: Human cancer cell lines (e.g., KMS-12-BM, MOLM-16, PC-3) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are commonly used.
-
Tumor Implantation: A suspension of cancer cells (typically 5-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The inhibitor is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target modulation (e.g., levels of phosphorylated BAD) by methods such as Western blotting or immunohistochemistry.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Pim Kinases Promote Migration and Metastatic Growth of Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 10. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pim-1 Kinase Inhibitors: Cross-Validation of 'Pim-1 Kinase Inhibitor 2'
This guide provides a comparative analysis of "Pim-1 kinase inhibitor 2" and its alternatives for researchers, scientists, and drug development professionals. We present a cross-validation of findings through a compilation of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of "this compound" and other notable Pim-1 kinase inhibitors. It is important to note that the data presented is compiled from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity against Pim Kinases
| Compound | CAS Number | Target | Measurement | Value | Reference |
| This compound | 477845-12-8 | Pim-1 | Ki | 91 nM | [1][2][3][4] |
| Pim-1/2 kinase inhibitor 2 (compound 5b) | 2918764-16-4 | Pim-1 | IC50 | 1.31 µM | [5][6] |
| Pim-2 | IC50 | 0.67 µM | [5][6] | ||
| SGI-1776 | 1025065-69-3 | Pim-1 | IC50 | 7 nM | [7][8][9][10] |
| Pim-2 | IC50 | 363 nM | [7][8][9][10] | ||
| Pim-3 | IC50 | 69 nM | [7][8][9][10] | ||
| AZD1208 | 1204144-28-4 | Pim-1 | IC50 | 0.4 nM | [11][12][13][14][15] |
| Pim-2 | IC50 | 5.0 nM | [11][12][13][14][15] | ||
| Pim-3 | IC50 | 1.9 nM | [11][12][13][14][15] | ||
| Quercetagetin | 90-18-6 | Pim-1 | IC50 | 0.34 µM | [16][17][18][19] |
| Pim-2 | IC50 | 3.45 µM | [17][18] |
Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Pim-1/2 kinase inhibitor 2 (compound 5b) | NFS-60 | Myeloid Leukemia | Potent (exact value not specified) | [5] |
| HepG-2 | Liver Cancer | Potent (exact value not specified) | [5] | |
| PC-3 | Prostate Cancer | Potent (exact value not specified) | [5] | |
| Caco-2 | Colon Cancer | Potent (exact value not specified) | [5] | |
| SGI-1776 | Various Leukemia & Solid Tumor Cell Lines | - | 0.005 - 11.68 µM | [7] |
| AZD1208 | EOL-1, KG-1a, Kasumi-3, MV4-11, MOLM-16 | Acute Myeloid Leukemia | < 1 µM | [11] |
| Quercetagetin | RWPE2 | Prostate Cancer | ED50 = 3.8 µM | [18][19] |
Experimental Protocols
Pim-1 Kinase Inhibition Assay (Radiometric)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against Pim-1 kinase using a radiometric assay.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (e.g., 10 mM stock)
-
[γ-³³P]ATP
-
Substrate peptide (e.g., CREBtide)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the desired concentration of substrate peptide, and recombinant Pim-1 kinase.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of Pim-1 kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in cell signaling pathways.
Caption: Pim-1 Kinase Signaling Pathway.
Experimental Workflow for Inhibitor Testing
This diagram outlines a general workflow for the in vitro evaluation of Pim-1 kinase inhibitors.
Caption: In Vitro Inhibitor Testing Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. PIM-1 Inhibitor 2 | CAS 477845-12-8 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pim-1/2 kinase inhibitor 2, CAS [[2918764-16-4]] Preis auf Anfrage | BIOZOL [biozol.de]
- 7. selleckchem.com [selleckchem.com]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 11. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. AZD 1208 | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Quercetagetin | Pim | TargetMol [targetmol.com]
- 18. Quercetagetin | natural flavonoid | CAS# 90-18-6 | PIM kinase inhibitor| InvivoChem [invivochem.com]
- 19. 2o64 - Crystal structure of Pim1 with Quercetagetin - Summary - Protein Data Bank Japan [pdbj.org]
A Comparative Analysis of Pim-1 Kinase Inhibitors Against Standard of Care in Hematological Malignancies
For Immediate Release
This guide provides a detailed comparison of the performance of Pim-1 kinase inhibitors against the current standard of care for two hematological malignancies: Relapsed/Refractory Acute Myeloid Leukemia (R/R AML) and Myelofibrosis (MF). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform future research and development efforts.
Executive Summary
Pim-1 kinase, a serine/threonine kinase, is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[2][3] This guide evaluates the efficacy of pan-PIM kinase inhibitors, using AZD1208 as a representative agent for R/R AML, and Pim-1 selective inhibitors, exemplified by TP-3654, for MF. The comparator standard-of-care agents are cytarabine-based chemotherapy for AML and the JAK1/2 inhibitor ruxolitinib for MF.[4][5]
The data presented herein suggests that Pim-1 kinase inhibitors demonstrate significant anti-tumor activity, both as monotherapy and in combination with standard-of-care agents. In preclinical models of AML, AZD1208 has shown efficacy comparable to or synergistic with cytarabine.[1] In myelofibrosis, PIM inhibitors, both alone and in combination with ruxolitinib, have demonstrated the potential to reduce spleen size, alleviate symptoms, and potentially modify the disease course.[6][7][8]
Pim-1 Signaling Pathway
Pim-1 kinase is a key node in a complex signaling network that promotes cell survival and proliferation. The diagram below illustrates the central role of the JAK/STAT pathway in activating Pim-1 transcription, and its subsequent downstream effects on apoptosis and cell cycle regulation.
Caption: Pim-1 Signaling Pathway Overview.
Benchmarking in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
There is no definitive standard of care for R/R AML, with treatment options often including salvage chemotherapy regimens.[9][10] Preclinical studies have evaluated the pan-PIM inhibitor AZD1208 against cytarabine, a cornerstone of many AML chemotherapy regimens.
Table 1: Preclinical Efficacy of AZD1208 vs. Cytarabine in AML Models
| Parameter | AZD1208 | Cytarabine | Cell Line/Model | Reference |
| Growth Inhibition (GI50) | < 1 µM in 5/14 AML cell lines | Not reported in this study | AML Cell Lines (EOL-1, KG-1a, Kasumi-3, MV4-11, MOLM-16) | [1] |
| Colony Growth Inhibition (Primary AML cells) | Inhibition in majority of samples at 3 µM | Inhibition at 30 nM | Primary AML patient samples | [1] |
| In Vivo Tumor Growth Inhibition (MOLM-16 Xenograft) | Significant dose-dependent inhibition | Synergistic effect when combined with AZD1208 | MOLM-16 Xenograft Model | [1] |
Combination Therapy in AML
Preclinical evidence suggests that PIM inhibitors can sensitize AML cells to the cytotoxic effects of standard chemotherapy agents.
Table 2: Synergistic Effects of AZD1208 with Chemotherapy in FLT3-ITD AML Models
| Combination | Apoptosis (Combination vs. Chemo Alone) | Cell Line | Reference |
| AZD1208 + Daunorubicin | 65% vs. 25% | Ba/F3-ITD | [11] |
| AZD1208 + Mitoxantrone | > 2-fold increase | FLT3-ITD Cell Lines | [11] |
| AZD1208 + Etoposide | > 2-fold increase | FLT3-ITD Cell Lines | [11] |
| AZD1208 + Cytarabine | No significant increase | FLT3-ITD Cell Lines | [11] |
Benchmarking in Myelofibrosis (MF)
Ruxolitinib, a JAK1/2 inhibitor, is the standard first-line treatment for intermediate- and high-risk MF.[5][12] However, a significant number of patients experience a suboptimal response or lose their response over time.[12] PIM1 kinase is a downstream target of the JAK/STAT pathway, providing a rationale for PIM inhibition in MF.[13]
Table 3: Preclinical Efficacy of PIM Inhibitors in MF Models
| Inhibitor | Effect | Model | Reference |
| TP-3654 (PIM1 selective) | Reduced splenomegaly and bone marrow fibrosis | Jak2V617F and MPLW515L mouse models | [8] |
| INCB053914 (pan-PIM) | Synergistic growth inhibition with ruxolitinib | JAK2-driven MPN cell lines | [6] |
| TP-3654 + Ruxolitinib | Greater reduction in spleen size and abrogation of bone marrow fibrosis compared to monotherapy | Jak2V617F and MPLW515L mouse models | [8] |
Table 4: Early Clinical Data for PIM Inhibitors in Relapsed/Refractory MF
| Inhibitor | Key Clinical Outcomes | Patient Population | Reference |
| TP-3654 | 20% of patients achieved ≥35% spleen volume reduction; 55% had ≥50% improvement in total symptom score. | R/R MF patients previously treated with a JAK inhibitor. | [7] |
| Nuvisertib (PIM1 selective) | 22.2% had ≥25% spleen volume reduction; 44.4% had ≥50% reduction in total symptom score. | R/R MF patients. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Experimental Workflow for Evaluating PIM Kinase Inhibitors
Caption: A typical experimental workflow for PIM inhibitor evaluation.
1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay) This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction. Recombinant PIM-1 kinase is incubated with a substrate (e.g., a BAD-derived peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of ADP generated is then converted to a luminescent signal, which is inversely proportional to the inhibitory activity of the compound. This allows for the determination of IC50 values.
2. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®) AML or MF cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). For MTT assays, a tetrazolium salt is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability. For CellTiter-Glo®, the number of viable cells is determined by quantifying the amount of ATP present, which signals the presence of metabolically active cells.[15]
3. Apoptosis Assay (e.g., Annexin V/PI Staining and Flow Cytometry) Cells are treated with the inhibitor for a defined time. They are then stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.
4. In Vivo Xenograft Model Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-16).[1] Once tumors are established, the mice are randomized into treatment and control groups. The treatment group receives the PIM inhibitor (e.g., via oral gavage), while the control group receives a vehicle. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
Conclusion
The preclinical and early clinical data for PIM-1 kinase inhibitors are promising, suggesting their potential as a therapeutic strategy in hematological malignancies. In R/R AML, pan-PIM inhibitors show efficacy and can enhance the effects of standard chemotherapy. In myelofibrosis, both pan- and selective PIM-1 inhibitors demonstrate the ability to address key clinical features of the disease and may offer a valuable therapeutic option for patients who are resistant or refractory to standard JAK inhibitor therapy. Further clinical investigation is warranted to fully elucidate the therapeutic potential and optimal clinical positioning of this class of inhibitors.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Therapeutic Efficacy of Combined JAK1/2, Pan-PIM, and CDK4/6 Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Real-World Experience With Ruxolitinib for Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relapsed acute myeloid leukemia: Why is there no standard of care? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel targeted therapies for R/R MF: PIM1 kinase inhibition [mpn-hub.com]
- 14. Oral PIM1 Kinase Inhibitor Receives FDA Fast Track Designation for Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 15. ashpublications.org [ashpublications.org]
comparative study of apoptosis induction by different Pim-1 inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the apoptosis-inducing capabilities of various Pim-1 kinase inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
The Pim family of serine/threonine kinases, particularly Pim-1, are crucial regulators of cell survival and proliferation. Their overexpression is implicated in various hematological malignancies and solid tumors, making them a prime target for anti-cancer drug development. A key mechanism through which Pim-1 promotes cell survival is the inhibition of apoptosis. Consequently, inhibitors of Pim-1 are being actively investigated for their ability to induce programmed cell death in cancer cells. This guide compares the performance of several prominent Pim-1 inhibitors in inducing apoptosis, based on available preclinical data.
Performance Comparison of Pim-1 Inhibitors
The following table summarizes the apoptosis-inducing effects of three well-studied Pim-1 inhibitors: SGI-1776, AZD1208, and CX-6258. These compounds have been evaluated in various cancer cell lines, demonstrating their potential as pro-apoptotic agents.
| Inhibitor | Target(s) | Cell Line(s) | Effective Concentration for Apoptosis Induction | Key Apoptotic Effects | Reference(s) |
| SGI-1776 | Pan-Pim (Pim-1, -2, -3), Flt-3, c-Kit | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML) | Concentration-dependent | Reduction in Mcl-1 protein and transcript levels; Decrease in total c-Myc and phospho-c-Myc (Ser62).[1][2][3] | [1][2][3] |
| AZD1208 | Pan-Pim (Pim-1, -2, -3) | Acute Myeloid Leukemia (AML) | GI50 <1 μM in sensitive cell lines | Increased cleaved caspase 3; Dose-dependent reduction in phosphorylation of Bcl-2 antagonist of cell death (Bad).[4][5] | [4][5] |
| CX-6258 | Pan-Pim (Pim-1, -2, -3) | Prostate Cancer (PC3), Acute Myeloid Leukemia (MV-4-11) | IC50 = 452 nM (PC3) | Synergistic antiproliferative activity with chemotherapeutics.[6][7][8] | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the pro-apoptotic effects of Pim-1 inhibitors.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Culture the desired cancer cell line and treat with varying concentrations of the Pim-1 inhibitor or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[9]
Western Blotting for Apoptosis Markers
Western blotting is employed to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Following treatment with the Pim-1 inhibitor, lyse the cells in a suitable lysis buffer containing protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspases (e.g., caspase-3, -7, -9), cleaved PARP, and members of the Bcl-2 family (e.g., Mcl-1, Bcl-2, Bad).[11][12][13]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action of Pim-1 inhibitors and the methodology of their comparison.
Caption: Pim-1 signaling pathway in apoptosis regulation.
Caption: Experimental workflow for comparing Pim-1 inhibitors.
References
- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis detection and western blot [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the On-Target Effects of Pim-1 Kinase Inhibitor 2
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant drug target in oncology.[1][2] As a downstream effector of the JAK/STAT pathway, Pim-1 is implicated in crucial cellular processes including cell cycle progression, proliferation, and the inhibition of apoptosis.[1][3][4] Its overexpression is linked to various hematological malignancies and solid tumors, such as prostate cancer and leukemia.[1][5]
Pim-1 Kinase Inhibitor 2 (also known as PIMi II) is a potent, ATP-competitive inhibitor that targets the kinase hinge region with a high affinity (Ki = 91 nM).[6] Validating that the biological effects of this inhibitor are a direct consequence of Pim-1 engagement is critical for its preclinical and clinical development. This guide provides a comparative framework and detailed experimental protocols for confirming the on-target effects of this compound, contrasting its activity with other known Pim-1 inhibitors.
Pim-1 Signaling Pathway
Pim-1 kinase is a central node in signaling pathways that promote cell survival and proliferation. Its transcription is primarily activated by STAT3 and STAT5. Once expressed, Pim-1 phosphorylates a range of downstream substrates to exert its anti-apoptotic and cell cycle-promoting functions. Key substrates include the pro-apoptotic protein BAD, which is inactivated upon phosphorylation, and cell cycle regulators like p27.[4][7] Understanding this pathway is essential for designing experiments to validate inhibitor activity.
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of this compound.
Experimental Validation Workflow
A multi-step approach is required to rigorously validate the on-target effects of this compound. This process moves from direct biochemical assays to cellular target engagement and finally to phenotypic outcomes in relevant cell models.
Caption: A three-step workflow for validating the on-target effects of a Pim-1 kinase inhibitor.
In Vitro Kinase Assays: Measuring Direct Potency
The initial step is to quantify the inhibitor's ability to block the enzymatic activity of purified Pim-1 kinase. This is typically achieved through an ATP-competitive assay.
Comparative Inhibitor Potency
The table below compares the reported in vitro potency of this compound with other well-characterized Pim-1 inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | Pim-1 IC50 / Ki | Pim-2 IC50 | Pim-3 IC50 | Selectivity Profile |
| Pim-1 Inhibitor 2 | ATP-Competitive | 91 nM (Ki) [6] | - | - | Data not widely published |
| AZD1208 | Pan-Pim | 0.4 nM (IC50)[8] | 5 nM[8] | 1.9 nM[8] | Potent against all three Pim isoforms |
| SGI-1776 | Pan-Pim / Flt3 | 7 nM (IC50)[8] | ~350 nM | ~70 nM | 50-fold selective for Pim-1 over Pim-2[8] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki)[8][9] | 18 pM[8][9] | 9 pM[8][9] | Highly potent against all three isoforms |
| SMI-4a | Pim-1 Selective | 17 nM (IC50)[8] | Modestly potent | - | Selective for Pim-1[8] |
| Quercetagetin | ATP-Competitive | 340 nM (IC50)[10] | >2300 nM | - | Selective for Pim-1 over Pim-2[10] |
Data compiled from multiple sources. Assay conditions may vary.
Experimental Protocol: ELISA-Based Kinase Assay
This protocol is adapted from methods used to characterize similar inhibitors.[10]
-
Plate Coating: Coat 96-well flat-bottomed plates overnight at 4°C with a recombinant Pim-1 substrate, such as GST-BAD (1 µ g/well ).
-
Blocking: Wash the plates and block with 1% Bovine Serum Albumin (BSA) in a kinase buffer for 1 hour at room temperature.
-
Inhibitor Preparation: Perform serial dilutions of this compound and competitor compounds in the kinase buffer.
-
Kinase Reaction: Add the diluted inhibitors to the wells, followed by purified recombinant Pim-1 kinase and ATP to initiate the reaction. Incubate for 30-60 minutes at 30°C.
-
Detection: Wash the plates. Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-BAD Ser112).
-
Signal Generation: After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Readout: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength.
-
Analysis: Plot the absorbance against the inhibitor concentration and use a nonlinear regression model to calculate the IC50 value.
Cellular Assays: Confirming Target Engagement
After confirming biochemical potency, the next crucial step is to demonstrate that the inhibitor can enter cells and engage Pim-1, leading to a measurable decrease in the phosphorylation of a known downstream substrate.
Experimental Protocol: Western Blot for p-BAD
This method assesses the phosphorylation status of BAD, a direct substrate of Pim-1, in a cellular context.[11]
-
Cell Culture: Culture a Pim-1-dependent cell line (e.g., Burkitt's lymphoma lines Raji or Daudi, or leukemia line K562) under standard conditions.[11]
-
Inhibitor Treatment: Seed cells and allow them to adhere (if applicable). Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 20 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with a primary antibody against phospho-BAD (Ser112).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-BAD/total BAD ratio confirms on-target activity.
Phenotypic Assays: Linking Target to Function
The final validation step is to link the on-target biochemical activity to a relevant cellular phenotype, such as reduced cell viability or apoptosis induction. The effect should be more pronounced in cancer cells known to be dependent on Pim-1 signaling.
Comparative Cellular Activity
| Inhibitor / Compound | Cell Line | Assay | IC50 | Reference |
| PIM1-1 Inhibitor | Daudi | Viability | ~10 µM | [11] |
| PIM1-1 Inhibitor | Raji | Viability | ~20 µM | [11] |
| PIM1-1 Inhibitor | K562 | Viability | ~30 µM | [11] |
| Compound 10f | PC-3 (Prostate) | Cytotoxicity | 16 nM | [12] |
| Quercetagetin | RWPE2 (Prostate) | Growth Inhibition | ED50 ~5.5 µM | [10] |
This table shows data for other Pim-1 inhibitors to provide a benchmark for expected results with this compound.
Experimental Protocol: Cell Viability and Apoptosis
-
Cell Viability (MTT or CellTiter-Glo® Assay):
-
Seed cells in 96-well plates and treat with a range of concentrations of this compound for 48-72 hours.
-
Add the viability reagent (MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure absorbance (for MTT) or luminescence (for CellTiter-Glo®).
-
Calculate the IC50 value, which represents the concentration of inhibitor required to reduce cell viability by 50%.
-
-
Apoptosis (Cleaved Caspase-3 Western Blot):
-
Follow the Western Blot protocol described in the previous section.
-
After treating cells with the inhibitor, lyse and prepare samples for immunoblotting.
-
Probe the membrane with a primary antibody specific for cleaved Caspase-3, a key marker of apoptosis.
-
An increase in the cleaved Caspase-3 signal indicates the induction of apoptosis.
-
Validating the on-target effects of this compound requires a systematic and multi-faceted experimental approach. By combining direct biochemical assays, cellular target engagement studies, and functional phenotypic readouts, researchers can build a robust data package. Comparing the potency and cellular efficacy of this compound with other known inhibitors provides essential context for its potential as a selective and effective therapeutic agent. This rigorous validation is fundamental to ensuring that the observed anti-cancer effects are a direct result of Pim-1 kinase inhibition, paving the way for further drug development.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
